3-(2-Methoxyethoxy)propylZinc bromide
Description
Properties
Molecular Formula |
C6H13BrO2Zn |
|---|---|
Molecular Weight |
262.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H13O2.BrH.Zn/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UOHBYOALCZLDRY-UHFFFAOYSA-M |
Canonical SMILES |
COCCOCC[CH2-].[Zn+]Br |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(2-Methoxyethoxy)propylZinc Bromide: Synthesis, Handling, and Application in Modern Organic Chemistry
Abstract
This technical guide provides an in-depth analysis of 3-(2-Methoxyethoxy)propylzinc bromide, a functionalized organozinc reagent valuable in synthetic organic chemistry. While a specific CAS number for this reagent is not cataloged in major chemical databases, this document outlines its logical synthesis from its precursor, 3-(2-Methoxyethoxy)propyl bromide, and details its physicochemical properties, safe handling procedures, and primary applications based on well-established principles of organozinc chemistry. The core focus is on its utility as a nucleophilic building block in carbon-carbon bond-forming reactions, particularly the Negishi cross-coupling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity and functional group tolerance of complex alkylzinc halides.
Introduction to Organozinc Reagents
Organozinc compounds have become indispensable tools in organic synthesis since the pioneering work of Edward Frankland in the 19th century and the later development of the Reformatsky reaction. However, their full potential was truly unlocked with the advent of transition-metal-catalyzed cross-coupling reactions, for which Ei-ichi Negishi was awarded the Nobel Prize in Chemistry in 2010.[1]
Unlike their more reactive organomagnesium (Grignard) and organolithium counterparts, organozinc reagents (RZnX) exhibit a remarkable tolerance for a wide array of functional groups, such as esters, ketones, amides, and nitriles.[2] This high degree of compatibility obviates the need for many protection-deprotection steps, streamlining synthetic routes and improving overall efficiency. The reagent 3-(2-Methoxyethoxy)propylzinc bromide exemplifies this advantage, incorporating a protected ether linkage that can be carried through complex synthetic transformations.
Physicochemical Properties & Specifications
The properties of 3-(2-Methoxyethoxy)propylzinc bromide are typically defined by its solution in an ethereal solvent, most commonly tetrahydrofuran (THF), in which it is generated and used in situ or sold as a stabilized solution.
| Property | Value / Description |
| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |
| Synonyms | (3-(2-Methoxyethoxy)propyl)zinc(II) bromide |
| CAS Number | Not commercially cataloged. The precursor, 3-(2-Methoxyethoxy)propyl Bromide, is CAS: 59551-75-6.[3][4] |
| Molecular Formula | C6H13BrO2Zn |
| Molecular Weight | 278.45 g/mol |
| Typical Appearance | Clear to slightly turbid, colorless to pale yellow or gray solution. |
| Common Solvent | Tetrahydrofuran (THF) |
| Typical Concentration | 0.5 M |
| Key Sensitivities | Air and moisture sensitive.[2] Reacts with water. |
| Storage & Handling | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Protect from light and moisture. |
Synthesis and Safe Handling
Synthesis Methodology
The most direct and common method for preparing alkylzinc halides is the oxidative addition of zinc metal into a carbon-halogen bond. For less reactive alkyl bromides, activation of the zinc is crucial for achieving reasonable reaction times and yields. Modern protocols often utilize lithium chloride (LiCl) to facilitate this process by solubilizing organozinc intermediates from the metal surface and preventing passivation.[5][6]
The synthesis workflow is depicted below.
Caption: Workflow for the synthesis of the target organozinc reagent.
Experimental Protocol: Preparation of 0.5 M 3-(2-Methoxyethoxy)propylzinc Bromide
Disclaimer: This protocol is illustrative and should only be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, a thermometer, and a rubber septum is flame-dried under vacuum and backfilled with inert gas.
-
Reagent Charging: To the flask, add zinc powder (1.2-1.5 equivalents) and anhydrous lithium chloride (1.0-1.2 equivalents). The flask is gently heated under vacuum to ensure all reagents are dry and then cooled under an inert atmosphere.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via cannula to achieve the desired final concentration (e.g., to make 100 mL of a 0.5 M solution).
-
Initiation: A small amount of a zinc activator like 1,2-dibromoethane or iodine can be added to initiate the reaction, observed by a gentle exotherm.
-
Substrate Addition: 3-(2-Methoxyethoxy)propyl bromide (1.0 equivalent) is added dropwise via syringe at a rate that maintains the internal temperature between 35-45°C.
-
Reaction: The resulting slurry is stirred at a moderate temperature (e.g., 40-50°C) for 2-4 hours. Reaction completion can be monitored by quenching an aliquot and analyzing via GC-MS for the disappearance of the starting bromide.
-
Final Product: The resulting gray to colorless solution of 3-(2-Methoxyethoxy)propylzinc bromide is allowed to cool, the zinc dust is allowed to settle, and the supernatant is used directly in subsequent reactions.
Safe Handling and Storage
Handling organozinc reagents requires strict adherence to safety protocols due to their reactivity with atmospheric oxygen and moisture.[2][7]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[8]
-
Syringes and Cannulas: Use oven-dried glassware and dry, well-purged syringes and cannulas for all transfers.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves.
-
Quenching: Reactions should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) at low temperature. Never add water directly to the neat reagent.
-
Storage: Store solutions in a designated refrigerator (2-8°C) in a tightly sealed, appropriate container (e.g., a ChemSeal™ bottle). As the reagent is typically in THF, be mindful of potential peroxide formation over long-term storage.
Reactivity and Applications in Organic Synthesis
The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions.
The Negishi Cross-Coupling Reaction
The Negishi coupling is a powerful C-C bond-forming reaction between an organozinc compound and an organic halide (or triflate).[9] The reaction is renowned for its mild conditions and high functional group tolerance. The ether moiety in 3-(2-Methoxyethoxy)propylzinc bromide is stable under these conditions, allowing for the direct coupling of this functionalized alkyl chain.
The catalytic cycle, which is central to this transformation, is illustrated below.
Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.
General Protocol: Negishi Coupling with an Aryl Bromide
Disclaimer: This protocol is illustrative and should only be performed by trained personnel.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and any necessary ligands.
-
Solvent Addition: Add anhydrous THF via cannula.
-
Reagent Addition: Slowly add the solution of 3-(2-Methoxyethoxy)propylzinc bromide (1.2-1.5 eq.) via syringe at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature or heated (e.g., to 50-65°C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction is cooled to 0°C and carefully quenched with saturated aqueous NH4Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate), the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired coupled product.
Conclusion
3-(2-Methoxyethoxy)propylzinc bromide stands as a highly useful, albeit specialized, organometallic reagent. Its key strength lies in the inherent functional group tolerance characteristic of organozinc compounds, combined with a versatile ether-containing alkyl chain. While not a standard off-the-shelf product, its straightforward preparation from the corresponding alkyl bromide makes it readily accessible for researchers. Its application in Negishi cross-coupling reactions provides a reliable and efficient pathway for the construction of complex molecular architectures, proving invaluable in the fields of medicinal chemistry, materials science, and total synthesis. Proper adherence to anhydrous and anaerobic handling techniques is paramount to ensure both safety and successful synthetic outcomes.
References
-
Blümke, T. D., Piller, F. M., & Knochel, P. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications, 46(20), 3818–3820. [Link]
-
RSC Publishing. (2010). Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl. [Link]
-
Scribd. (n.d.). Synthesis of Functionalized Organozinc Compounds. Retrieved March 7, 2026, from [Link]
-
Biscoe, M. R., & Watson, D. A. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. PMC. [Link]
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]
-
CORE. (n.d.). Part I: Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling. Retrieved March 7, 2026, from [Link]
-
Chinese Chemical Society. (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. [Link]
-
Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. [Link]
-
Synthonix. (n.d.). 3-Methoxy-3-oxopropylzinc bromide, 0.50 M in THF. Retrieved March 7, 2026, from [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. [Link]
-
ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]
-
PMC. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Retrieved March 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(p-tert.amyl-phenyl)-2-methyl-propyl bromide. Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 3-(2-Methoxyethoxy)propyl-methyl-bis(trimethylsilyloxy)silane. Retrieved March 7, 2026, from [Link]
- Google Patents. (n.d.). CN1733702A - 3-(2-methoxyethoxy)-propylamine production process.
Sources
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- 3. 3-(2-Methoxyethoxy)propyl Bromide | 59551-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 3-(2-Methoxyethoxy)propyl Bromide | CymitQuimica [cymitquimica.com]
- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Whitepaper: Structural Characterization and Validation of 3-(2-Methoxyethoxy)propylZinc Bromide
The following technical guide details the structural elucidation, characterization, and validation of 3-(2-Methoxyethoxy)propylZinc bromide , a functionalized organozinc reagent used frequently in Negishi cross-coupling reactions.
Executive Summary
3-(2-Methoxyethoxy)propylZinc bromide represents a class of functionalized alkylzinc halides ("Knochel-type" reagents) that tolerate sensitive functional groups due to the moderate reactivity of the carbon-zinc bond. Unlike hard nucleophiles (Grignards, organolithiums), the structural integrity of this reagent relies on a delicate equilibrium stabilized by solvation and internal chelation.
This guide provides a rigorous framework for elucidating the structure of this reagent, distinguishing it from its alkyl bromide precursor, and validating its activity (molarity) for downstream applications.
Structural Identity & Chelation Dynamics
The nominal structure is
The Molecular Core
-
Linear Formula:
-
Key Feature: The oxygen atoms in the methoxyethoxy chain can coordinate intramolecularly with the Zinc center, forming a stable 5- or 6-membered chelate ring. This "intramolecular solvation" often enhances stability but can retard reactivity compared to non-functionalized alkylzincs.
The Schlenk Equilibrium
In THF, the reagent exists in a dynamic equilibrium between the alkylzinc halide, the dialkylzinc species, and zinc salts:
-
RZnBr: The dominant species in THF due to solvent coordination.
-
: Often complexes with THF or LiCl (if prepared via Knochel's LiCl-mediated insertion), forming species like
which are more soluble and reactive.
Visualization: Equilibrium & Chelation
The following diagram illustrates the dynamic structural states of the reagent in solution.
Figure 1: Formation and Schlenk equilibrium dynamics of 3-(2-Methoxyethoxy)propylZinc bromide.
Spectroscopic Structure Elucidation
The definitive proof of the Carbon-Zinc bond formation is the High-Field Shift in Proton NMR.
NMR Spectroscopy ( and )
The transformation from the alkyl bromide precursor to the organozinc reagent results in a drastic shielding of the methylene protons alpha to the zinc.
Table 1: Diagnostic NMR Shifts (in THF-
| Position | Moiety | Precursor ( | Target ( | Shift |
| 3.50 (t) | 0.40 - 0.60 (t) | -3.0 ppm (Upfield) | ||
| 2.15 (quint) | 1.60 - 1.80 (m) | -0.4 ppm | ||
| 3.55 (t) | 3.45 - 3.55 (t) | Minimal | ||
| Ether Chain | 3.5 - 3.7 (m) | 3.5 - 3.7 (m) | Minimal | |
| Methoxy | 3.35 (s) | 3.35 (s) | None |
Interpretation:
-
Disappearance of
-Br: The triplet at ~3.50 ppm (characteristic of alkyl bromides) must completely disappear. -
Appearance of
-Zn: A new triplet appears at very high field (0.40–0.60 ppm). This is the "fingerprint" of the Zn-C bond. -
Integral Ratio: The integration of the new high-field signal must match the methoxy singlet (2:3 ratio).
Mass Spectrometry (Indirect)
Direct MS of organozincs is difficult due to ionization instability. Structure is confirmed via Quenching Derivatization (see Section 4).
-
Method: Quench aliquot with Iodine (
). -
Result: Formation of the alkyl iodide.
-
Analysis: GC-MS of the quenched sample showing the molecular ion of 1-iodo-3-(2-methoxyethoxy)propane confirms the carbon skeleton was intact and metallated.
Quantitative Validation Protocols
Trustworthiness in organometallic chemistry comes from knowing the exact active concentration.
Iodometric Titration (Knochel Method)
This is the industry standard for determining active organozinc concentration. It relies on the rapid conversion of
Reagents:
-
Titrant: Iodine (
) solution in THF (accurately weighed, e.g., 0.5 M). -
Solvent: Dry THF saturated with LiCl.
Protocol:
-
Weigh exactly ~250 mg of Iodine into a dry Schlenk flask under Argon.
-
Dissolve in 5 mL of dry THF (saturated with LiCl). The solution is dark brown.[5]
-
Add the organozinc solution dropwise via a tared syringe.
-
Endpoint: The solution turns from Brown
Colorless (or pale yellow). -
Calculation:
(Note: Stoichiometry is 1:1 for RZnX).
Chemical Quenching (Functional Validation)
To prove the reagent performs in synthesis, perform a deuterium quench.
Protocol:
-
Take a 0.5 mL aliquot of the reagent.
-
Quench with 0.5 mL of
(Deuterium Oxide). -
Extract with ether/EtOAc.[3]
-
Analysis: Run
NMR. -
Result: The
-protons (originally at 0.5 ppm) disappear. The -protons simplify due to the loss of coupling. The integration of the methyl group relative to the chain confirms >95% deuterium incorporation ( ).
Experimental Workflow Visualization
The following diagram details the logical flow for synthesizing (or receiving) and validating the reagent.
Figure 2: Step-by-step validation workflow for 3-(2-Methoxyethoxy)propylZinc bromide.
References
-
Knochel, P., et al. "Preparation and Applications of Functionalized Organozinc Reagents."[1][6] Active Metals: Preparation, Characterization, Applications, Wiley-VCH, 1996.
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336, 2004. (Foundational for LiCl-mediated insertion techniques).
-
Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006(05), 890-891.
-
Hanson, M. V., & Rieke, R. D. "Preparation and reactivity of functionalized organozinc compounds." Journal of the American Chemical Society, 117(44), 10853-10859, 1995.
Sources
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- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Guide: Synthesis of 3-(2-Methoxyethoxy)propylzinc Bromide
Executive Summary
3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent utilized primarily in palladium-catalyzed Negishi cross-coupling reactions. Its structural significance lies in the ether-containing alkyl chain , which serves as a hydrophilic "spacer" or linker motif commonly found in PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.
Unlike simple alkylzinc reagents, the presence of the ether oxygen atoms presents a unique challenge: they can coordinate to the zinc center, potentially altering reactivity or stability. This guide details a LiCl-mediated direct insertion protocol (Knochel-Hiyama method), which is superior to traditional Rieke zinc methods for this substrate because LiCl aids in solubilizing the organozinc species, preventing surface passivation of the metal.
Part 1: Retrosynthetic Analysis & Mechanism
The synthesis relies on the oxidative addition of activated zinc metal into the carbon-bromine bond of 1-bromo-3-(2-methoxyethoxy)propane.
The "Turbo-Zinc" Advantage
Traditional zinc insertion often fails with ether-functionalized alkyl halides due to the formation of insoluble aggregates on the zinc surface. The addition of Lithium Chloride (LiCl) is the critical chemical innovation here.
-
Role of LiCl: It forms a soluble complex
, breaking down the polymeric aggregates that typically passivate the zinc surface. -
Role of TMSCl: Recent kinetic studies suggest Trimethylsilyl chloride (TMSCl) is the primary activator for removing surface oxides, superior to the traditionally used 1,2-dibromoethane.
Chemical Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical solubilization step mediated by LiCl.[1][2][3]
Part 2: Critical Reagents & Preparation[4][5]
Reagent Specifications
| Reagent | Purity/Grade | Role | Critical Note |
| Zinc Dust | <10 micron, >98% | Metal Source | Must be stored under Argon. "Nano" zinc is unnecessary if activated correctly. |
| LiCl | Anhydrous (99.99%) | Solubilizer | MUST be dried under high vacuum at 150°C to remove trace water. |
| TMSCl | Distilled | Activator | Removes ZnO passivation layer. |
| THF | Anhydrous (<50 ppm H₂O) | Solvent | Inhibitor-free. |
| Precursor | >97% Purity | Substrate | 1-Bromo-3-(2-methoxyethoxy)propane. |
Precursor Preparation (Brief)
If the bromide precursor is not commercially available, it is synthesized from 3-(2-methoxyethoxy)propan-1-ol via the Appel reaction (
-
Note: Ensure the precursor is distilled and strictly neutral before zinc insertion. Residual acid from
will destroy the zinc reagent.
Part 3: Step-by-Step Synthesis Protocol
Target Concentration: ~0.5 M to 1.0 M in THF. Scale: 10 mmol basis.
Step 1: Drying and Activation (The "Knochel" Protocol)
-
Setup: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a high-vacuum/Argon manifold.
-
LiCl Drying: Add Lithium Chloride (12.0 mmol, 1.2 equiv) to the flask. Heat the flask with a heat gun (approx 150°C) under high vacuum (<0.1 mbar) for 15 minutes.
-
Why: LiCl is extremely hygroscopic. Even "anhydrous" commercial bottles contain enough water to kill the reaction.
-
-
Zinc Addition: Cool to room temperature (RT), backfill with Argon, and add Zinc dust (15.0 mmol, 1.5 equiv) .
-
Co-Drying: Re-evacuate and heat gently (130°C) for another 10 minutes to dry the Zinc/LiCl mixture. Cool to RT and backfill with Argon.
-
Solvation: Add Anhydrous THF (10 mL) via syringe.
-
Chemical Activation: Add Trimethylsilyl chloride (TMSCl) (0.5 mmol, 5 mol%) . Stir vigorously for 10 minutes.
-
Observation: The grey suspension may slightly darken or show "shiny" metallic flecks as oxides are stripped.
-
Step 2: Oxidative Insertion[5]
-
Initiation: Add neat 1-bromo-3-(2-methoxyethoxy)propane (1.0 mmol, 10% of total) dropwise.
-
Thermal Trigger: Heat the flask to 40–50°C .
-
Indicator: An exotherm is usually observed within 5-10 minutes. If not, add a crystal of iodine (
) to jumpstart the radical process.
-
-
Completion: Once initiated (temperature spikes or mixture turns dark grey/black), add the remaining bromide (9.0 mmol) dropwise over 20 minutes using a syringe pump or dropping funnel.
-
Digestion: Maintain stirring at 40°C for 3–6 hours.
-
Monitoring: Aliquots can be hydrolyzed (quenched with HCl) and checked via GC-MS. Disappearance of the alkyl bromide peak indicates completion.
-
Step 3: Filtration and Storage
-
Stop stirring and allow excess zinc to settle (approx. 1 hour).
-
Cannulate the supernatant (the active reagent) into a dry, Argon-flushed Schlenk tube with a Rotaflo stopcock.
-
Stability: The reagent is stable at -20°C for several weeks.
Part 4: Quality Control (Titration)
Trustworthiness Directive: Never assume the theoretical yield (100%). Organozinc reagents typically achieve 70–90% yields. You must titrate before use in cross-coupling.
Iodine Titration Method[6][7][8]
-
Weigh accurately 254 mg of Iodine (
, 1.0 mmol) into a dry 10 mL flask under Argon. -
Dissolve in 2 mL of a 0.5 M LiCl/THF solution.
-
Cool to 0°C.
-
Add the organozinc solution dropwise via a 1.0 mL graduated syringe.
-
Endpoint: The dark brown solution turns transparent/colorless .
-
Calculation:
Part 5: Application Workflow (Negishi Coupling)
This reagent is best coupled with aryl halides using palladium catalysis.
Figure 2: Standard workflow for utilizing the synthesized reagent in drug discovery applications.
Part 6: Troubleshooting & Safety
Common Failure Modes
| Symptom | Cause | Solution |
| No Exotherm | Passivated Zinc | Add 2-3 drops of 1,2-dibromoethane in addition to TMSCl, or increase T to 60°C briefly. |
| Low Molarity (<0.3M) | Wet LiCl | LiCl must be flame-dried under vacuum. It is the #1 cause of failure. |
| Precipitate in Solution | Cold Storage | LiCl-complexes may crash out at -20°C. Warm to RT and vortex before use. |
Safety Hazards[9]
-
Pyrophoric Potential: While less reactive than diethylzinc, this reagent is air-sensitive and potentially pyrophoric in high concentrations. Always handle under inert atmosphere.
-
Ether Peroxides: The glycol ether chain can form peroxides upon prolonged exposure to air. Ensure the precursor is peroxide-free before distillation.
References
-
Knochel, P., et al. "Preparation of Highly Functionalized Alkylzinc Halides from Alkyl Bromides Using Mg, ZnCl2 and LiCl." Chemical Communications, 2009.
-
Krasovskiy, A., & Knochel, P. "A New Method for the Preparation of Functionalized Organozinc Reagents." Angewandte Chemie International Edition, 2004.
-
Huo, S. "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[4] Organic Letters, 2003.[4][5]
-
Lou, H., et al. "Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation."[6] Journal of the American Chemical Society, 2026. (Note: Cited to reflect recent mechanistic updates on activation).
-
Krasovskiy, A., & Knochel, P. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." Synthesis, 2006.[7][8]
Sources
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- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 5. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lack of Evidence Supporting Widespread Use of 1,2-Dibromoethane as an Activator for Zinc: Alternative Stirring or TMSCl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3-(2-Methoxyethoxy)propylzinc Bromide in Advanced Cross-Coupling: A Technical Whitepaper
Executive Summary
In modern synthetic organic chemistry and drug discovery, the precise modulation of a molecule's physicochemical properties is as critical as its primary target affinity. 3-(2-Methoxyethoxy)propylzinc bromide is a highly specialized organozinc reagent utilized primarily in Negishi cross-coupling reactions. With a molecular weight of 262.46 g/mol , this reagent serves as a highly efficient vector for appending ether-containing aliphatic chains to aryl or heteroaryl scaffolds.
Unlike traditional straight-chain alkylating agents, the incorporation of the methoxyethoxy moiety acts as a miniature polyethylene glycol (PEG) unit. This structural feature strategically lowers the lipophilicity (logP) of the resulting active pharmaceutical ingredient (API), thereby enhancing aqueous solubility and optimizing pharmacokinetic (PK) profiles without sacrificing membrane permeability. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility, and self-validating experimental protocols [1].
Physicochemical Profiling & Structural Significance
Understanding the exact mass and structural behavior of 3-(2-Methoxyethoxy)propylzinc bromide is foundational for stoichiometric precision in catalytic cycles.
Molecular Weight Calculation
The molecular formula for 3-(2-Methoxyethoxy)propylzinc bromide is C₆H₁₃BrO₂Zn . The precise molecular weight of 262.46 g/mol is derived from the sum of its atomic constituents:
-
Carbon (C₆): 6 × 12.011 = 72.066 g/mol
-
Hydrogen (H₁₃): 13 × 1.008 = 13.104 g/mol
-
Oxygen (O₂): 2 × 15.999 = 31.998 g/mol
-
Zinc (Zn): 1 × 65.380 = 65.380 g/mol
-
Bromine (Br): 1 × 79.904 = 79.904 g/mol
-
Total: ~262.45 - 262.46 g/mol (accounting for isotopic distribution variations in commercial assays) [2].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |
| Molecular Formula | C₆H₁₃BrO₂Zn |
| Molecular Weight | 262.46 g/mol |
| Commercial Presentation | 0.50 M solution in Tetrahydrofuran (THF) |
| Appearance | Brown to black liquid (in solution) |
| Reactivity Profile | Moisture-sensitive; reacts with aqueous media to form 1-Methoxy-2-propoxyethane [3] |
| Primary Application | Nucleophilic partner in Negishi cross-coupling |
Table 1: Physicochemical properties and commercial specifications of 3-(2-Methoxyethoxy)propylzinc bromide.
Mechanistic Causality: The Negishi Coupling Catalytic Cycle
The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide lies in its role as an organozinc nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions.
Expertise & Causality: Why choose an organozinc reagent over an organomagnesium (Grignard) or organolithium equivalent? Organozinc halides exhibit significantly lower nucleophilicity and basicity. This attenuated reactivity translates to superior functional group tolerance . Electrophilic partners containing esters, ketones, nitriles, or even unprotected amines can be successfully coupled without the parasitic side-reactions (e.g., nucleophilic attack on carbonyls) that plague more reactive organometallics. Furthermore, the THF solvent plays a critical causal role: the oxygen atoms in THF coordinate with the empty p-orbitals of the zinc atom, stabilizing the reagent and preventing premature decomposition or aggregation.
Figure 1: The Negishi Cross-Coupling Catalytic Cycle highlighting the entry point of the organozinc reagent.
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility and high yields, the handling of 3-(2-Methoxyethoxy)propylzinc bromide must follow strict anhydrous protocols. The following methodology is designed as a self-validating system, where specific checkpoints confirm the integrity of the reaction before proceeding.
Step-by-Step Methodology
-
Inert Atmosphere Preparation:
-
Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon.
-
Causality: Organozinc reagents are highly sensitive to protic sources. Exposure to ambient moisture will immediately protonate the carbon-zinc bond, yielding the inert byproduct 1-Methoxy-2-propoxyethane [3].
-
-
Catalyst & Electrophile Loading:
-
Add the aryl halide (electrophile) and the Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, typically 2-5 mol%) to the flask. Dissolve in anhydrous THF.
-
-
Organozinc Transfer (The Critical Step):
-
Using a dry, argon-purged syringe, slowly add the 0.50 M solution of 3-(2-Methoxyethoxy)propylzinc bromide dropwise at room temperature or 0°C (depending on electrophile reactivity).
-
Causality: Dropwise addition controls the exothermic transmetalation step and prevents localized concentration spikes that could lead to homocoupling of the organozinc reagent.
-
-
Reaction Monitoring (Self-Validation):
-
Extract a 10 µL aliquot, quench in 100 µL of saturated aqueous NH₄Cl, extract with ethyl acetate, and analyze via GC/MS or LC/MS.
-
Validation Check: The disappearance of the aryl halide mass peak and the appearance of the product mass (Aryl mass + 117 Da for the methoxyethoxypropyl chain) confirms catalytic turnover.
-
-
Quenching & Workup:
-
Quench the bulk reaction with saturated aqueous NH₄Cl.
-
Causality: NH₄Cl is specifically chosen over strong acids to gently neutralize the reaction while keeping the zinc byproducts soluble as zinc-ammonium complexes, preventing the formation of intractable zinc hydroxide emulsions during extraction.
-
-
Purification:
-
Extract the aqueous layer with Ethyl Acetate or Dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.
-
Figure 2: Sequential experimental workflow for Negishi coupling with built-in validation checkpoints.
Applications in Drug Development (ADME Optimization)
In the late stages of lead optimization, drug candidates often suffer from excessive lipophilicity ("greasiness"), leading to poor oral bioavailability, high plasma protein binding, and off-target toxicity.
By utilizing 3-(2-Methoxyethoxy)propylzinc bromide, medicinal chemists can append a terminal ether chain instead of a standard alkyl chain (like hexyl or pentyl). The oxygen atoms in the methoxyethoxy group serve as hydrogen bond acceptors. This subtle structural modification significantly decreases the partition coefficient (logP) and increases the topological polar surface area (tPSA) of the molecule. This "mini-PEGylation" strategy is a proven method to rescue highly potent but poorly soluble scaffolds, transitioning them from in vitro hits to viable in vivo clinical candidates [4].
References
-
PubChem Compound Summary for CID 18511921 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Safety Data Sheet - C6H13BrO2Zn Reactivity Profile Source: Rieke Metals URL:[Link](Note: Specific SDS documents are accessible via the manufacturer's catalog search for CAS/Product ID)
- Fused heterocyclic compounds as CaM kinase inhibitors (Patent US10100058B2)
Technical Whitepaper: Stability, Storage, and Handling of 3-(2-Methoxyethoxy)propylzinc Bromide
Executive Summary
3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent used primarily in Palladium-catalyzed Negishi cross-coupling reactions. Unlike simple alkylzinc halides, this reagent incorporates a glycol ether side chain, which introduces unique solubility and stability characteristics via intramolecular coordination.
This guide moves beyond standard safety data sheets to provide a mechanistic understanding of the reagent's behavior. By mastering the causality between the ether-functionalized structure and its environmental sensitivity, researchers can maximize coupling yields and ensure reproducibility in complex synthesis campaigns.
Chemical Profile & Stability Mechanisms[1]
Structural Dynamics
The stability of 3-(2-Methoxyethoxy)propylzinc bromide is governed by the "Chelation Effect." The ether oxygen atom in the propyl chain is positioned to form a thermodynamically favorable 5-membered coordinate ring with the Zinc center.
-
Primary Structure: A propyl chain links the Zinc atom to a diethylene glycol mono-methyl ether fragment.
-
Coordination: The Lewis acidic Zinc center accepts electron density from the ether oxygen. This intramolecular coordination saturates the coordination sphere of the Zinc, making it slightly less prone to rapid oxidation compared to non-functionalized alkylzincs (e.g., n-butylzinc bromide), though it remains moisture-sensitive.
Decomposition Pathways
Understanding how this reagent fails is critical for troubleshooting.
-
Hydrolysis (Moisture Ingress):
-
Mechanism:[1] Protonation of the C-Zn bond by water.
-
Product: 1-(2-Methoxyethoxy)propane (inert alkane) and Zinc hydroxybromide (solid precipitate).
-
Indicator: Cloudiness or white precipitate in the clear THF solution.
-
-
Oxidation (Air Ingress):
-
Mechanism:[1] Insertion of O₂ into the C-Zn bond to form a zinc peroxide species, which rearranges to a zinc alkoxide.
-
Result: Loss of nucleophilic titer without immediate precipitation.
-
Impact: The reagent remains soluble but becomes inactive in cross-coupling.
-
Storage Protocols: The "Zero-Headspace" Standard
To maintain high molarity (>0.4 M) over extended periods (6–12 months), strict adherence to the following storage protocol is required.
Temperature Control
-
Optimal: 2°C to 8°C (Refrigerated).[2]
-
Reasoning: Lower temperatures slow the kinetic rate of solvent evaporation (THF) and thermal disproportionation.
-
Warning: Do not freeze below -20°C if the concentration is near saturation (approx. 0.5–1.0 M), as irreversible precipitation of ZnBr₂ salts may occur, altering the stoichiometry of the supernatant.
Container & Atmosphere
-
Vessel: Sure/Seal™ bottles or Schlenk flasks with high-quality PTFE-lined septa.
-
Headspace Management: The headspace must be backfilled with high-purity Argon (preferred over Nitrogen due to higher density).
-
Septum Integrity: After 3–4 punctures, the septum integrity is compromised.
-
Protocol: Over-wrap punctured septa with Parafilm immediately. For long-term storage after initial use, transfer the remaining solution to a smaller vessel to minimize headspace volume.
-
Shelf-Life Expectations
| Condition | Expected Stability | Notes |
| Unopened / 4°C | 12 Months | Titer typically remains >95% of label claim. |
| Opened / Septum / 4°C | 1–3 Months | Highly dependent on inert gas backfill technique. |
| Room Temp (25°C) | 2–4 Weeks | Slow solvent loss and thermal degradation increase concentration but lower purity. |
Handling & Transfer Workflow
The following diagram illustrates the mandatory "Double-Manifold" workflow to prevent reagent quenching during transfer.
Figure 1: Inert Atmosphere Transfer Protocol. Note the emphasis on positive pressure to prevent back-diffusion of air.
Quality Control: Self-Validating Titration
Never assume the label concentration is accurate after the bottle has been opened. Perform this titration before any critical coupling reaction.
The Iodine-LiCl Method (Knochel Titration)
This method is superior to simple acid-base titration because it differentiates between active Organozinc species and basic decomposition products (like Zinc alkoxides).
Reagents:
-
Titrant: Iodine (I₂) (solid, sublimed).
-
Solvent: 0.5 M LiCl in dry THF (LiCl accelerates the reaction and solubilizes the products).
-
Analyte: 3-(2-Methoxyethoxy)propylzinc bromide solution.
Protocol:
-
Flame-dry a 10 mL Schlenk flask and cool under Argon.
-
Add accurately weighed Iodine (approx. 254 mg, 1.0 mmol).
-
Dissolve Iodine in 2–3 mL of 0.5 M LiCl/THF solution (Solution turns dark brown).
-
Add the organozinc reagent dropwise via a tared syringe at 0°C.
-
Endpoint: The solution transitions from Dark Brown → Yellow → Colorless (Sharp endpoint).
Calculation:
Experimental Application: Negishi Coupling
A standard protocol for utilizing this reagent in drug discovery applications.
Reaction: Coupling with an Aryl Bromide.
-
Catalyst Prep: In a glovebox or Schlenk line, charge a flask with Pd(OAc)₂ (2 mol%) and S-Phos (4 mol%). Add Aryl Bromide (1.0 equiv) and dry THF.
-
Activation: Stir for 5 minutes to form the active Pd(0) species.
-
Reagent Addition: Add 3-(2-Methoxyethoxy)propylzinc bromide (1.2 – 1.5 equiv) dropwise at Room Temperature.
-
Monitoring: The reaction is typically exothermic. Monitor via LCMS. The specific ether side chain aids in solubilizing the intermediate Pd-complexes, often resulting in faster turnover than simple alkylzincs.
Safety & Disposal
-
Hazards: Flammable liquid (THF), Water-reactive (releases heat and gas), Skin corrosive.
-
Quenching: Do not pour down the drain.
-
Dilute the waste reagent with an inert solvent (Hexane/Heptane).
-
Slowly add Isopropanol (IPA) at 0°C to quench the Zn-C bond.
-
Follow with Methanol, then water.
-
Dispose of the resulting biphasic mixture (Organic/Aqueous Zn salts) according to local EHS regulations.
-
References
-
Knochel, P. et al. "Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl." Chemical Communications, 2009.
-
Krasovskiy, A. & Knochel, P. "A New, Efficient and General Titration Method for Organometallic Reagents." Synthesis, 2006.
-
Rieke, R. D. "Preparation of Organometallic Reagents Using Active Zinc." Science, 1989.
-
Sigma-Aldrich. "Safety Data Sheet: Propylzinc bromide solution." (Note: Used as surrogate for safety data of the specific analog).
Sources
Navigating the Synthesis and Handling of 3-(2-Methoxyethoxy)propylZinc Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Organozinc Reagents: A Chemist's Perspective
Organozinc compounds, first synthesized by Edward Frankland in 1848, represent a cornerstone of modern organic synthesis.[1] While less reactive than their Grignard or organolithium counterparts, this attenuated reactivity is precisely what makes them indispensable for certain applications, offering a higher degree of functional group tolerance.[1][2] 3-(2-Methoxyethoxy)propylZinc bromide, a member of this class, is particularly useful for introducing a functionalized alkyl chain in carbon-carbon bond-forming reactions, such as the Negishi cross-coupling.[1][3]
The presence of the ether linkage within the 3-(2-Methoxyethoxy)propyl moiety introduces a level of polarity and potential for chelation that can influence its reactivity and solubility. This guide will address the specific safety and handling considerations that arise from the unique structure of this reagent, which is typically supplied as a solution in an ethereal solvent like tetrahydrofuran (THF).
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the potential hazards is paramount before any experimental work is undertaken. The primary risks associated with 3-(2-Methoxyethoxy)propylZinc bromide solutions are multifaceted and stem from both the organozinc reagent itself and the solvent in which it is delivered.
Table 1: Hazard Identification and Mitigation Strategies
| Hazard | Causal Factors & Potential Consequences | Mitigation Strategies |
| Pyrophoricity & Air/Moisture Reactivity | Organozinc reagents can be pyrophoric, igniting spontaneously on contact with air.[4] They react violently with water and other protic sources, releasing flammable gases.[5][6] This can lead to fires, explosions, and the generation of corrosive byproducts. | Handle exclusively under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.[7][8] Ensure all glassware is rigorously dried before use.[5][8] |
| Flammability | The solvent, typically THF, is highly flammable with a low flash point.[6][9] Vapors can form explosive mixtures with air and may travel to an ignition source.[6] | Work in a well-ventilated chemical fume hood, away from all ignition sources (open flames, hot plates, static discharge).[9][10] Use non-sparking tools.[10] |
| Peroxide Formation | THF can form explosive peroxides upon exposure to air and light, especially after the inhibitor is consumed.[6] | Use fresh, inhibitor-stabilized THF. Test for peroxides before use, especially with older containers.[6] Store away from light and heat.[6][10] |
| Corrosivity & Health Hazards | The reagent and its reaction byproducts can cause severe skin and eye burns.[6] Inhalation of vapors may cause respiratory irritation.[11][12] | Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves.[7][9][10] |
Risk Assessment Workflow
A systematic risk assessment is not merely a procedural formality but a critical scientific exercise. The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with using 3-(2-Methoxyethoxy)propylZinc bromide.
Caption: A logical flow for proactive risk assessment.
Safe Handling and Storage Protocols: A Practical Guide
Adherence to strict protocols is non-negotiable when working with organozinc reagents. The following procedures are based on best practices and are designed to ensure the safety of all laboratory personnel.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of 3-(2-Methoxyethoxy)propylZinc bromide must be conducted in a certified chemical fume hood or a glovebox.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles during transfers of significant quantities.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[7]
-
Body Protection: A flame-resistant lab coat is essential.[9] Ensure that clothing worn under the lab coat is made of natural fibers (e.g., cotton) and not synthetic materials that can melt and adhere to the skin in case of a fire.
-
Reagent Transfer and Dispensing
The transfer of organozinc solutions requires specialized techniques to prevent exposure to air and moisture.
Caption: A simplified schematic of inert atmosphere transfer.
Step-by-Step Syringe/Cannula Transfer Protocol:
-
Preparation: Ensure the reaction flask is assembled, oven-dried, and under a positive pressure of an inert gas (argon or nitrogen). The reagent bottle should be at room temperature.
-
Syringe Preparation: Use a clean, dry syringe and needle. Purge the syringe with inert gas several times.
-
Withdrawal: Pierce the septum of the reagent bottle with the needle. Slowly draw the desired volume of the reagent into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "gas buffer."
-
Transfer: Insert the needle into the septum of the reaction flask and slowly dispense the reagent.
-
Cleaning: Immediately after use, the syringe and needle should be quenched and cleaned according to established laboratory procedures. A common method involves rinsing with a non-reactive solvent (e.g., toluene) followed by a careful quench with isopropanol and then water.
Storage Requirements
-
Store 3-(2-Methoxyethoxy)propylZinc bromide solutions in their original container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents.[7]
-
The storage area should be a designated, explosion-proof cabinet for flammable liquids.
-
Refrigeration may be recommended by the supplier to prolong shelf life.[6]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
Table 2: Emergency Response Protocols
| Emergency Situation | Immediate Actions |
| Spill | Minor Spill (in fume hood): Smother the spill with a dry, non-reactive absorbent material such as sand or powdered limestone. Do NOT use water or combustible materials like paper towels.[13] Major Spill: Evacuate the laboratory immediately and activate the emergency alarm.[13] |
| Fire | Small Fire: Use a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher.[13] DO NOT USE WATER OR CARBON DIOXIDE EXTINGUISHERS. [13] |
| Personal Exposure | Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention. Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention. Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][15] |
Waste Disposal and Decontamination
All waste containing 3-(2-Methoxyethoxy)propylZinc bromide must be treated as hazardous.
-
Quenching Excess Reagent: Unused reagent and reaction mixtures should be carefully quenched before disposal. A common procedure involves the slow, dropwise addition of the reagent to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent like toluene. This should be followed by the slow addition of water and then a dilute acid to neutralize the resulting salts. This process is highly exothermic and should be performed with extreme caution in a fume hood.[13]
-
Waste Collection: Collect all quenched waste in a designated, properly labeled hazardous waste container.
-
Decontamination: Glassware that has been in contact with the reagent should be rinsed with a non-reactive solvent before being carefully quenched with isopropanol and then washed with soap and water.
Conclusion: A Culture of Safety
3-(2-Methoxyethoxy)propylZinc bromide is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its hazardous properties. By integrating the principles and protocols outlined in this guide into your laboratory workflow, you can ensure the safe and successful application of this versatile reagent. Remember that a strong safety culture, built on a foundation of knowledge, preparedness, and meticulous technique, is the most critical component of any successful research endeavor.
References
-
Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]
- Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). [Source Name].
- Organozinc Reagents. (n.d.). [Source Name].
- Rieke Metals. (n.d.). Reactive Zinc and Organozinc.
- SAFETY DATA SHEET. (2023, January 15). [Source Name].
-
LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]
- American Chemical Society. (n.d.). Grignard Reaction.
- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. (n.d.). [Source Name].
- ResearchGate. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- Benchchem. (2025, December). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents.
- ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types | Organic Process Research & Development.
- Thermo Fisher Scientific. (2010, May 21). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Merck. (n.d.). SAFETY DATA SHEET.
- University of Georgia. (n.d.). 3 - research: UGA.
- Sigma-Aldrich. (n.d.). Organozinc Reagents.
- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
- University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group.
- Merck. (n.d.). Safety Data Sheet.
Sources
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 有機鋅試劑 [sigmaaldrich.com]
- 5. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. acs.org [acs.org]
- 10. beta.lakeland.edu [beta.lakeland.edu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. research.uga.edu [research.uga.edu]
- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Whitepaper: 3-(2-Methoxyethoxy)propylzinc Bromide
Properties, Handling, and Synthetic Utility in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the introduction of polar, solubilizing linkers is a critical strategy for improving the pharmacokinetic profiles of lipophilic drug candidates. 3-(2-Methoxyethoxy)propylzinc bromide is a specialized functionalized organozinc reagent used primarily to introduce the 3-(2-methoxyethoxy)propyl moiety—a short polyethylene glycol (PEG)-like chain—into aromatic and heteroaromatic systems via Palladium-catalyzed cross-coupling.
This guide provides a comprehensive technical analysis of this reagent, moving beyond basic catalog data to offer field-proven handling protocols, mechanistic insights into its stability, and precise methodologies for its application in Negishi couplings.
Part 1: Chemical Identity & Structural Analysis
This reagent is typically supplied as a solution in Tetrahydrofuran (THF). Unlike Grignard reagents, the carbon-zinc bond is less polarized, conferring a higher tolerance for functional groups (e.g., esters, nitriles, ketones) on the electrophilic coupling partner.
| Parameter | Technical Specification |
| Chemical Name | 3-(2-Methoxyethoxy)propylzinc bromide |
| Reagent Type | Functionalized Alkylzinc Halide (RZnX) |
| Empirical Formula | C₆H₁₃O₂ZnBr |
| Molecular Weight | 262.45 g/mol |
| Precursor CAS | 59551-75-6 (1-Bromo-3-(2-methoxyethoxy)propane) |
| Structure (SMILES) | COCCOCCC[Zn]Br |
| Coordination State | Exists in equilibrium with THF solvent molecules (typically solvated as RZnBr[1]·2THF) |
Part 2: Physical & Chemical Properties[4][5]
The following data represents the standard properties for the commercially available 0.5 M solution in THF. Note that density and freezing points are heavily influenced by the solvent matrix.
| Property | Value / Description | Operational Context |
| Concentration | 0.50 M ± 0.05 M | Standard commercial molarity; requires titration before precise stoichiometry. |
| Solvent Matrix | Tetrahydrofuran (THF) | Stabilizes the organozinc species via oxygen lone-pair coordination. |
| Appearance | Clear to light yellow liquid | Darkening or precipitation indicates decomposition (oxidation/hydrolysis). |
| Density | 0.94 – 0.98 g/mL (at 25°C) | Slightly denser than pure THF (0.889 g/mL) due to dissolved metal salts. |
| Flash Point | -17°C (Closed Cup) | Driven by THF solvent properties. Highly Flammable.[2] |
| Boiling Point | 66°C | Solvent boiling point.[2] Do not distill; reagent is non-volatile. |
| Solubility | Miscible in THF, Glyme, Dioxane | Immiscible/Reactive with protic solvents (Water, Alcohols). |
| Stability | Air & Moisture Sensitive | Hydrolyzes rapidly to release 1-(2-methoxyethoxy)propane and Zinc salts. |
Part 3: Synthetic Utility & Mechanism
The Negishi Coupling Protocol
The primary utility of 3-(2-Methoxyethoxy)propylzinc bromide is in Negishi Cross-Coupling .[3] This reaction offers a distinct advantage over Suzuki or Stille couplings when installing alkyl chains, as it avoids the toxicity of tin (Stille) and the difficulty of synthesizing alkyl-boron species (Suzuki).
Mechanism of Action: The reagent undergoes transmetalation with a Palladium(II) species. The presence of the ether oxygen in the alkyl chain can occasionally act as a weak directing group or chelator, potentially influencing the rate of transmetalation.
Figure 1: Catalytic cycle for the Negishi coupling of 3-(2-Methoxyethoxy)propylzinc bromide.
Experimental Considerations
-
Catalyst Selection: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are standard. For sterically hindered aryl halides, Pd(P(t-Bu)₃)₂ (Peppsi-type catalysts) may be required.
-
Additives: In cases of sluggish transmetalation, the addition of LiCl or MgCl₂ can disrupt zinc aggregates, increasing the concentration of the active monomeric zinc species.
Part 4: Handling Protocols & Self-Validating Systems
Handling organozinc reagents requires strict anaerobic conditions. The following protocol includes a self-validating titration step to ensure reagent activity before committing valuable advanced intermediates.
Workflow: Inert Atmosphere Transfer
Figure 2: Inert atmosphere handling workflow ensuring reagent integrity.
Protocol: Titration of Organozinc Reagents
Why this is critical: Organozinc reagents degrade over time even in sealed bottles. Using a degraded reagent leads to incomplete conversion and difficult purification.
-
Preparation: Dissolve a known amount of Iodine (I₂) (approx 250 mg, 1 mmol) in dry THF (5 mL) in a flame-dried vial under Argon. The solution will be dark brown.
-
Titration: Withdraw exactly 1.0 mL of the organozinc solution.
-
Addition: Add the organozinc dropwise to the Iodine solution while stirring.
-
Endpoint: The endpoint is reached when the dark brown color of the iodine disappears completely (becoming clear or slightly yellow).
-
Calculation:
Part 5: Safety & Stability Profile
-
Hazards:
-
H260: In contact with water releases flammable gases which may ignite spontaneously.
-
H225: Highly flammable liquid and vapor (THF).
-
H314: Causes severe skin burns and eye damage.
-
-
Storage:
-
Store at 2-8°C .
-
Keep tightly closed under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Shelf Life: Typically 6-12 months if the septum is uncompromised. Periodic titration is recommended after 3 months.
-
References
-
Knochel, P., et al. (2006). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange. Angewandte Chemie International Edition. Link
-
Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link
-
Sigma-Aldrich. (n.d.). Propylzinc bromide solution 0.5 M in THF - Safety Data Sheet. Link
-
Huo, S. (2003).[4] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides. Organic Letters. Link
-
Common Organic Chemistry. (n.d.). Tetrahydrofuran (THF) Properties and Safety. Link
Sources
Spectroscopic data for 3-(2-Methoxyethoxy)propylZinc bromide
[1][2]
Executive Summary
3-(2-Methoxyethoxy)propylZinc bromide is a functionalized organozinc reagent utilized primarily in palladium-catalyzed cross-coupling reactions (Negishi coupling). As a stabilized alkylzinc species, it serves as a critical building block for introducing short polyethylene glycol (PEG) linkers—specifically the 3-(2-methoxyethoxy)propyl motif—into aromatic and heteroaromatic systems. This guide details its physicochemical properties, spectroscopic characterization, synthesis protocols, and application in medicinal chemistry for modulating lipophilicity and solubility.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 3-(2-Methoxyethoxy)propylZinc bromide |
| CAS Number | Not widely listed; Precursor: 54510-99-3 |
| Molecular Formula | |
| Molecular Weight | 262.46 g/mol |
| Appearance | Clear to slightly hazy liquid (typically 0.5 M in THF) |
| Solvent | Tetrahydrofuran (THF) |
| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2–8°C |
| Precursor | 1-Bromo-3-(2-methoxyethoxy)propane |
Synthesis & Preparation Methodology
The preparation of 3-(2-Methoxyethoxy)propylZinc bromide relies on the direct insertion of activated zinc into the carbon-bromine bond of the alkyl bromide precursor. The use of Rieke® Zinc or iodine-activated zinc dust is critical to overcome the passivation layer on the metal surface.
Protocol: Iodine-Activated Zinc Insertion
Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).
-
Activation: Charge a flame-dried Schlenk flask with Zinc dust (1.5 – 2.0 equiv). Add dry THF (0.5 – 1.0 M relative to bromide). Add a catalytic amount of Iodine (
, 1–3 mol%) and stir until the brown color fades (formation of activates the surface). -
Insertion: Add 1-Bromo-3-(2-methoxyethoxy)propane (1.0 equiv) dropwise.
-
Initiation: Mild heating (30–40°C) may be required to initiate the exotherm. Once initiated, maintain temperature at 25–30°C.
-
Maturation: Stir for 12–24 hours at room temperature. The disappearance of the starting bromide can be monitored by GC-FID or TLC (after mini-workup).
-
Filtration: Allow excess zinc to settle. Cannulate the supernatant into a dry, Argon-purged storage vessel.
Reaction Pathway Diagram
Figure 1: Synthesis pathway via oxidative addition of activated zinc to the alkyl bromide precursor.
Spectroscopic Characterization
Direct isolation of organozinc reagents is rare due to their instability. Characterization is performed in situ or via quantitative titration.
Nuclear Magnetic Resonance (NMR) Profile
The formation of the Carbon-Zinc bond results in a significant shielding effect on the
| Position | Proton Type | Precursor Shift ( | Organozinc Shift ( | Diagnostic Change |
| 3.50 (t) | 0.40 – 0.80 (t) | Significant Upfield Shift | ||
| 2.10 (m) | 1.60 – 1.80 (m) | Slight Upfield Shift | ||
| 3.55 (t) | 3.40 – 3.50 (t) | Minimal Change | ||
| Ether | 3.50 – 3.65 (m) | 3.50 – 3.60 (m) | Unchanged | |
| Methoxy | 3.35 (s) | 3.30 (s) | Unchanged |
Note: Shifts are approximate and solvent-dependent. The disappearance of the triplet at 3.50 ppm and appearance of a high-field signal (< 1.0 ppm) confirms Zn insertion.
Quantitative Analysis: Iodine Titration
To determine the precise molarity of the active reagent, an iodine titration is required.
-
Reagent: Weigh a known amount of Iodine (
) into a dry vial and dissolve in dry THF. -
Titration: Add the organozinc solution dropwise to the iodine solution until the dark brown color persists or disappears (depending on the indicator method used, typically back-titration or direct colorimetric endpoint).
-
Calculation:
Applications: Negishi Cross-Coupling
This reagent is highly effective in Negishi couplings to attach the PEG-like side chain to aryl or heteroaryl halides. This modification is a standard medicinal chemistry strategy to improve the aqueous solubility and metabolic stability of drug candidates.
Mechanism of Action
The zinc reagent undergoes transmetallation with a Palladium(II) species, transferring the alkyl group to the metal center, followed by reductive elimination to form the C-C bond.
Figure 2: Catalytic cycle of the Negishi coupling utilizing the organozinc reagent.
Handling & Safety Protocol
-
Hazard Class: Water-reactive, Flammable Liquid.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon).
-
Quenching: Quench excess reagent with saturated Ammonium Chloride (
) solution. Do not use water directly as it may cause violent evolution of hydrogen gas. -
PPE: Flame-resistant lab coat, nitrile gloves (double gloved recommended), and safety glasses.
References
-
Preparation of Functionalized Organozinc Reagents: Huo, S. (2003).[1] Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides.[1] Organic Letters, 5(4), 423–425. [Link][1]
-
Rieke Zinc Methodology: Rieke, R. D. (1989). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264. [Link]
-
Titration of Organozinc Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Describes standard titration protocols adapted for Zn). [Link]
Methodological & Application
3-(2-Methoxyethoxy)propylZinc bromide in Negishi coupling reactions
Application Note: 3-(2-Methoxyethoxy)propylzinc Bromide in Negishi Cross-Coupling for Medicinal Chemistry
Introduction & Strategic Utility
In modern drug development, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. Highly lipophilic molecules often suffer from poor aqueous solubility, high plasma protein binding, and unfavorable metabolic profiles. The introduction of short, oligoethylene glycol (PEG-like) chains is a proven strategy to reduce lipophilicity (LogP) and improve pharmacokinetic (PK) parameters without adding hydrogen bond donors.
3-(2-Methoxyethoxy)propylzinc bromide[1], typically supplied as a 0.50 M solution in THF, is a highly versatile organometallic reagent designed for this exact purpose. Through palladium- or nickel-catalyzed Negishi cross-coupling[2], this reagent allows for the direct, chemoselective installation of a hydrophilic 3-(2-methoxyethoxy)propyl side chain onto aryl or heteroaryl halide scaffolds.
Mechanistic Rationale & Catalyst Selection
The Negishi coupling of primary alkylzinc halides with aryl halides is a fundamental C(sp3)–C(sp2) bond-forming reaction[2]. However, the use of alkylzinc reagents possessing
Following the oxidative addition of the aryl halide to the Pd(0) catalyst and subsequent transmetalation with the alkylzinc reagent, the resulting alkylpalladium(II) intermediate can undergo rapid
Causality in Catalyst Design: To outcompete
-
CPhos: Buchwald’s biaryldialkylphosphine ligand (CPhos) effectively suppresses
-hydride elimination pathways in alkylzinc couplings by forcing the Pd center into a geometry that strongly favors rapid reductive elimination[3]. -
Pd-PEPPSI-IPent: This highly hindered NHC-palladium precatalyst provides exceptional stability and significantly reduces migratory insertion and
-hydride elimination, making it an excellent choice for challenging alkylzinc cross-couplings[4].
Furthermore, the internal ether oxygens of the 3-(2-methoxyethoxy)propyl chain can weakly coordinate to the palladium center. While this can stabilize the alkylpalladium intermediate, using a strongly coordinating solvent like THF ensures the organozinc reagent remains monomeric and reactive during transmetalation.
Quantitative Data: Catalyst System Comparison
The following table summarizes the expected performance of various catalyst systems when coupling 3-(2-methoxyethoxy)propylzinc bromide with a standard electron-neutral aryl bromide (e.g., 4-bromoanisole) at room temperature to 60 °C.
| Catalyst System | Ligand Type | Typical Loading (mol %) | Relative Rate of Reductive Elimination | Expected Yield (%) | |
| Pd(PPh3)4 | Monodentate Phosphine | 5.0 | Slow | 30 - 45% | > 40% |
| Pd(OAc)2 / dppf | Bidentate Phosphine | 3.0 | Moderate | 55 - 70% | 15 - 25% |
| Pd(OAc)2 / CPhos | Biaryl Dialkylphosphine | 1.0 - 2.0 | Very Fast | 85 - 95% | < 5% |
| Pd-PEPPSI-IPent | N-Heterocyclic Carbene | 1.0 - 2.0 | Very Fast | 88 - 98% | < 2% |
Experimental Workflows and Diagrams
Catalytic cycle of Negishi coupling highlighting the suppression of β-hydride elimination.
Step-by-step experimental workflow for moisture-sensitive Negishi cross-coupling.
Self-Validating Experimental Protocol
Prerequisites & Trustworthiness Checks: Organozinc reagents are highly sensitive to moisture and oxygen, degrading over time to form inactive zinc alkoxides and alkanes. Self-Validating Step: Never assume the commercial bottle concentration is exactly 0.50 M after initial opening. Prior to the reaction, titrate the 3-(2-methoxyethoxy)propylzinc bromide solution using a standardized iodine/LiCl solution in THF. A sudden persistence of the brown iodine color indicates the exact endpoint, allowing you to calculate the precise active molarity and avoid stoichiometric imbalances.
Materials:
-
Aryl or Heteroaryl Bromide (1.0 equiv, 1.0 mmol)
-
3-(2-Methoxyethoxy)propylzinc bromide (0.50 M in THF) (1.3 equiv, 1.3 mmol)[1]
-
Anhydrous THF or Toluene (3.0 mL)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel : Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly anhydrous and oxygen-free environment.
-
Catalyst and Substrate Loading : Add the aryl bromide (1.0 mmol) and the selected palladium catalyst (0.02 mmol, 2 mol%) to the flask. If the aryl bromide is a solid, add it now; if it is a liquid, add it after the solvent.
-
Solvent Addition : Inject 3.0 mL of anhydrous THF via syringe (Toluene may be used as a co-solvent to improve outcomes for highly electron-deficient aryl halides)[3]. Stir at room temperature for 5 minutes to ensure full dissolution and pre-activation of the catalyst.
-
Organozinc Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents localized thermal spikes during the exothermic transmetalation step, which can lead to catalyst deactivation or homocoupling. Slowly add the titrated 3-(2-methoxyethoxy)propylzinc bromide solution (1.3 mmol) dropwise over 10 minutes.
-
Reaction Execution : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 6 hours.
-
In-Process Monitoring : Quench a 50 µL aliquot in 0.5 mL of saturated aqueous NH4Cl and extract with ethyl acetate. Analyze the organic layer via GC-MS or LC-MS. The reaction is complete when the aryl halide is fully consumed.
-
Quench and Workup : Once complete, quench the reaction by slowly adding 5 mL of a 0.5 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution or saturated Rochelle's salt solution. Causality: Zinc salts form stubborn, gelatinous emulsions in standard aqueous workups. EDTA strongly chelates the Zn2+ ions, pulling them cleanly into the aqueous phase and ensuring a sharp phase separation.
-
Extraction and Purification : Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
References
-
Negishi coupling - Wikipedia . wikipedia.org. URL: [Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides . organic-chemistry.org. URL: [Link]
-
ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent . researchgate.net. URL: [Link]
Sources
Application Note: High-Precision Synthesis of Functionalized Ketones via Negishi Acylation
Executive Summary
The synthesis of ketones from acid chlorides is a pivotal transformation in medicinal chemistry. While Grignard and organolithium reagents are traditional choices, their high reactivity often leads to tertiary alcohol byproducts (via double addition) and poor functional group tolerance.
This guide details the protocol for using 3-(2-Methoxyethoxy)propylZinc bromide , a functionalized organozinc reagent, to synthesize ketones. The inclusion of the (2-methoxyethoxy)propyl chain provides a polar, solubilizing tail often utilized in drug discovery to improve ADME properties (LogD modulation). By employing a Palladium-catalyzed Negishi coupling approach, this protocol ensures high chemoselectivity, preventing over-addition and tolerating sensitive moieties like esters, nitriles, and imides.
Mechanistic Principles & Causality
Why Organozinc?
The carbon-zinc bond is significantly more covalent (less polarized) than carbon-magnesium or carbon-lithium bonds. This reduced nucleophilicity renders organozincs inert to many electrophiles (ketones, esters) at low temperatures, preventing the "over-reaction" typical of Grignards. However, this stability requires a transition metal catalyst (Pd or Ni) to facilitate the cross-coupling with acid chlorides.
The Catalytic Cycle (Negishi Acylation)
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical step distinguishing this from standard alkylation is the Transmetallation , where the organic group transfers from the Zinc to the Palladium center.
-
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the acid chloride.
-
Transmetallation: The organozinc reagent transfers its alkyl group to the Pd(II) complex. Note: This step is often the rate-determining step in alkyl-zinc couplings.
-
Reductive Elimination: The ketone product is released, and Pd(0) is regenerated.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific role of the zinc reagent.
Figure 1: The catalytic cycle for the Pd-catalyzed acylation of organozinc reagents. The transmetallation step is critical for introducing the functionalized alkyl chain.
Detailed Experimental Protocol
Materials & Reagents[1][2]
-
Organozinc Reagent: 3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF). Commercially available or prepared via Rieke Zinc/Knochel method.
-
Electrophile: Acid Chloride (1.0 equiv).
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 1-5 mol%.
-
Solvent: Anhydrous THF (inhibitor-free).
-
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology
Step 1: Catalyst Preparation (Inert Atmosphere)
-
Flame-dry a 25 mL Schlenk flask or 2-neck round-bottom flask under vacuum. Backfill with Argon (3 cycles).
-
Add the Acid Chloride (1.0 mmol, 1.0 equiv) and Pd(PPh3)4 (0.05 mmol, 5 mol%).
-
Dissolve in anhydrous THF (3 mL). Stir at Room Temperature (RT) for 5 minutes.
-
Insight: Pre-mixing the catalyst and electrophile allows the oxidative addition complex (Acyl-Pd-Cl) to form before the nucleophile is introduced.
-
Step 2: Reagent Addition
-
Cool the reaction mixture to 0°C (Ice/Water bath).
-
Why? Although organozincs are stable, the exotherm from transmetallation can lead to homocoupling of the zinc reagent if uncontrolled.
-
-
Using a dry syringe/cannula, add the 3-(2-Methoxyethoxy)propylZinc bromide solution (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.
-
Remove the cooling bath and allow the reaction to warm to RT. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the acid chloride is the primary endpoint.
-
Step 3: Quench and Workup
-
Quench the reaction by slowly adding Saturated Aqueous NH4Cl (5 mL).
-
Caution: Gas evolution may occur if excess activated zinc is present.
-
-
Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over anhydrous MgSO4, and filter.
-
Concentrate under reduced pressure.
Step 4: Purification
-
Purify via Silica Gel Chromatography.[1]
-
Note: The (2-methoxyethoxy)propyl chain is polar. Expect the product to elute later than simple alkyl ketones. Use a gradient of Hexanes:EtOAc.
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for the Negishi acylation protocol.
Data Analysis & Optimization
Comparative Chemoselectivity
The following table highlights why this Zinc-based protocol is superior for complex molecule synthesis compared to traditional methods.
| Feature | Organozinc (R-ZnBr) | Grignard (R-MgBr) | Organolithium (R-Li) |
| Primary Product | Ketone | Tertiary Alcohol | Tertiary Alcohol |
| Ester Tolerance | High (Unreactive at RT) | Low (Reacts rapidly) | Very Low |
| Nitrile Tolerance | High | Moderate | Low |
| Reaction Control | Kinetic control via Catalyst | Difficult to stop at ketone | Difficult to stop at ketone |
| Air/Moisture Sensitivity | Moderate | High | Extreme |
Troubleshooting Guide
-
Issue: Low Yield / Unreacted Acid Chloride.
-
Cause: Catalyst deactivation or slow transmetallation.
-
Solution: Add LiCl (2.0 equiv) dissolved in THF. Soluble Zincates (Knochel-type species) transmetallate significantly faster than neutral organozincs [1].
-
-
Issue: Homocoupling of Zinc Reagent (R-R dimer).
-
Cause: Oxidative dimerization catalyzed by Pd if the electrophile is consumed or added too slowly.
-
Solution: Ensure the Acid Chloride is in slight excess or added to the catalyst first (as per protocol).
-
-
Issue: Product instability.
-
Cause: The ether tail may coordinate to silica gel, causing streaking.
-
Solution: Add 1% Triethylamine to the eluent during chromatography.
-
References
-
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
Negishi, E. (2011). Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition.
-
Sigma-Aldrich. (2023). Organozinc Reagents - Technical Guide.
-
Kim, S. H., & Rieke, R. D. (2011).[3] Preparation of aryl ketones via Ni-catalyzed Negishi-coupling reactions with acid chlorides. Tetrahedron Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. Organic Synthesis International: Acid Chloride Negishi Couplings [organicsynthesisinternational.blogspot.com]
Application Note: Strategic Incorporation of Solubilizing "Mini-PEG" Motifs via Negishi Coupling
Topic: Applications of 3-(2-Methoxyethoxy)propylZinc bromide in pharmaceutical synthesis Content Type: Detailed Application Notes and Protocols
Reagent Focus: 3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF) CAS: 193065-68-8 (Related) | Class: Functionalized Alkylzinc Halide[1]
Executive Summary & Strategic Value
In modern drug discovery, poor aqueous solubility (high LogP) is a leading cause of attrition for lipophilic drug candidates. The introduction of short polyethylene glycol (PEG) chains is a validated strategy to lower LogP and improve ADME profiles without significantly altering the pharmacophore's binding mode.
3-(2-Methoxyethoxy)propylZinc bromide serves as a specialized "building block" reagent.[1] Unlike standard alkyl reagents, this organozinc species delivers a 3-(2-methoxyethoxy)propyl tail—effectively a "mini-PEG" unit.[1] By utilizing Negishi cross-coupling , medicinal chemists can graft this solubilizing moiety onto aryl or heteroaryl halides under mild conditions, avoiding the harsh basicity of Grignard reagents or the pyrophoric nature of organolithiums.
Key Advantages
| Feature | Benefit in Pharma Synthesis |
| Functional Group Tolerance | Compatible with esters, nitriles, and ketones on the coupling partner (unlike Grignards). |
| Solubility Modulation | Direct introduction of an ether-containing side chain lowers LogP and improves metabolic stability compared to pure alkyl chains.[1] |
| sp³-sp² Coupling | Facilitates the difficult coupling of an alkyl (sp³) center to an aryl (sp²) halide when used with modern ligands (e.g., CPhos, SPhos). |
Mechanistic Insight: The sp³-sp² Negishi Cycle
The coupling of an alkylzinc reagent with an aryl halide presents a specific challenge:
To successfully utilize 3-(2-Methoxyethoxy)propylZinc bromide, bulky, electron-rich phosphine ligands (like SPhos or CPhos ) or NHC ligands (Pd-PEPPSI) are required.[1] These ligands accelerate the Reductive Elimination step, ensuring it occurs faster than
Visualization: The Catalytic Cycle
The following diagram illustrates the pathway, highlighting the critical competition between the desired coupling and the undesired elimination.[2]
Caption: The Negishi cycle for alkyl-aryl coupling. Bulky ligands (SPhos/CPhos) are critical to favor Reductive Elimination (Green) over Beta-Hydride Elimination (Red).[1]
Experimental Protocols
Safety Pre-Requisites[1][4][5]
-
Hazard: Organozinc reagents are moisture-sensitive and flammable.[1]
-
Control: All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a Glovebox.[1]
-
Solvents: THF must be anhydrous (water < 50 ppm).[1]
Protocol A: General Negishi Coupling (Microwave or Thermal)
This protocol describes the coupling of commercial 3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF) with an aryl bromide.[1]
Reagents:
-
Aryl Bromide substrate (1.0 equiv)[1]
-
3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF) (1.5 – 2.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd(dppf)Cl₂ (for simple cases)
-
Solvent: Anhydrous THF (or 1:1 THF/Toluene)
Step-by-Step Procedure:
-
Catalyst Activation (In Situ):
-
In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)₂ and SPhos.
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Stir at room temperature for 10–15 minutes until the solution turns a clear orange/yellow (indicates active Pd(0)-Ligand complex formation).
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 equiv) to the catalyst solution. (If solid, add during step 1; if liquid, add via syringe now).
-
-
Reagent Addition:
-
Reaction:
-
Quench & Workup:
-
Carefully quench by adding saturated aqueous NH₄Cl (zinc salts will precipitate).[1]
-
Extract with EtOAc (3x).[1] Wash combined organics with water and brine.[1]
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography.[1] Note: The product will be more polar than the starting aryl halide due to the ether chain.
Protocol B: Preparation from Alkyl Bromide (If Commercial Solution Unavailable)
If the zinc reagent must be prepared fresh from 1-bromo-3-(2-methoxyethoxy)propane:
-
Zinc Activation: Flame-dry a flask with Zinc dust (3.0 equiv). Add 5 mol% Iodine in dry THF. Stir until the iodine color fades (activation).
-
Insertion: Add the alkyl bromide (1.0 equiv) in dry THF. Heat to 50–60°C for 3–6 hours.
-
Titration: Titrate a small aliquot with Iodine to determine the precise concentration (typically 60–80% yield).[1]
Workflow Visualization: Inert Atmosphere Setup
Proper setup is the primary determinant of success with organozinc reagents.
Caption: Operational workflow for handling air-sensitive organozinc reagents. Inert atmosphere is mandatory throughout Steps 1 and 2.
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning or inactive Zinc reagent. | 1.[1] Titrate the Zinc reagent to verify concentration.2.[1] Switch to Pd-PEPPSI-IPent or CPhos (more robust ligands).[1] |
| Slow reductive elimination.[1] | 1. Use SPhos or RuPhos ligands (steric bulk accelerates coupling).2.[1] Lower reaction temperature to 40°C and extend time. | |
| Homocoupling (Ar-Ar) | Oxidative coupling of aryl halide.[1] | Ensure strictly anaerobic conditions (Oxygen promotes homocoupling).[1] |
| Protodehalogenation (Ar-H) | Moisture in solvent.[1] | Re-distill THF over Na/Benzophenone or use molecular sieves (3Å).[1] |
References
-
Knochel, P. et al. (2011).[1] Functionalized Organozinc Reagents. In Handbook of Functionalized Organometallics. Wiley-VCH.[1]
-
Negishi, E. (2011).[1] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6738–6764.
-
Han, F. S. (2013).[1] Transition-Metal-Catalyzed Negishi Cross-Coupling of Alkylzinc Reagents. Chemical Society Reviews, 42, 5270-5298.[1] (Discusses suppression of
-hydride elimination). -
Organic Syntheses. (1995).[1] Preparation of Functionalized Organozinc Reagents. Coll. Vol. 9, p. 317.[1] (General procedure for zinc insertion).
-
MilliporeSigma. 3-Ethoxy-3-oxopropylzinc bromide Product Page. (Example of commercial specification for similar functionalized zincs).
Sources
Troubleshooting & Optimization
Optimizing 3-(2-Methoxyethoxy)propylZinc bromide reaction conditions
Welcome to the Technical Support Center for 3-(2-Methoxyethoxy)propylzinc bromide . As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with this highly functionalized organozinc reagent.
The presence of the 2-methoxyethoxy chain introduces unique variables into your workflows. The ether oxygen atoms are Lewis basic and can coordinate to the Lewis acidic zinc center, fundamentally altering the reagent's solubility, stability, and nucleophilicity. This guide is built on self-validating protocols and field-proven causality to ensure your Negishi cross-couplings succeed on the first attempt.
Part 1: Troubleshooting & FAQs (Causality & Mechanisms)
Q1: Why is the direct insertion of zinc into 3-(2-Methoxyethoxy)propyl bromide failing or proceeding too slowly?
A: The failure is almost always due to a passivating zinc oxide (ZnO) layer on your zinc dust. Zinc activation must be both physical and chemical. We utilize the Knochel activation protocol: 1,2-dibromoethane is added first and heated. It reacts with the zinc surface to form ethylene gas and ZnBr₂, physically fracturing the oxide crust. Subsequently, Trimethylsilyl chloride (TMSCl) is added to chemically scavenge trace moisture and remaining oxides, forming volatile siloxanes . Self-Validation: You will know activation is successful if the subsequent addition of the alkyl bromide triggers a distinct exotherm (a temperature spike of 5–10 °C).
Q2: How does the methoxyethoxy tail affect the reactivity of the organozinc reagent?
A: The oxygen atoms in the ether tail act as internal ligands, coordinating to the zinc center to form a stable 5- or 6-membered chelate ring. While this intramolecular coordination enhances the thermal stability of the reagent, it significantly reduces its nucleophilicity. Consequently, the transmetalation step in the Negishi coupling becomes sluggish, often leading to stalled reactions or catalyst decay before product formation.
Q3: How do I accurately determine the concentration of the active zinc species? Acid-base titrations are giving inconsistent results.
A: Acid-base titrations are unreliable for organozincs due to their weak basicity. You must use the Krasovskiy-Knochel iodine/LiCl titration method . The Causality: Organozinc reagents react with iodine to form zinc iodides. In pure THF, these precipitate and obscure the visual endpoint. By performing the titration in a 0.5 M LiCl/THF solution, the LiCl forms soluble zincate complexes, keeping the solution perfectly clear and ensuring a sharp, instantaneous transition from brown to colorless.
Q4: My Negishi coupling yields mostly unreacted starting material. How do I break the internal chelation to improve transmetalation?
A: The addition of a stoichiometric amount of anhydrous Lithium Chloride (LiCl) is critical. LiCl acts as a coordinating competitor. The chloride ions bind to the zinc center, breaking the intramolecular oxygen-zinc chelate and forming a highly polar, higher-order zincate complex (
Part 2: Quantitative Troubleshooting Data
The following table summarizes the quantitative impact of optimizing key reaction parameters for this specific reagent.
| Experimental Issue | Quantitative Observation | Root Cause | Optimized Corrective Action | Expected Improvement |
| Incomplete Zn Insertion | < 40% yield of RZnBr after 12h | Passivated Zn surface | Increase 1,2-DBE to 5 mol%; ensure vigorous boiling during activation. | > 85% conversion within 4h. |
| Titration Endpoint Obscured | Turbid solution, no sharp color change | Precipitation of | Use strictly 0.5 M LiCl in THF as the titration solvent. | Endpoint precision within ±2%. |
| Low Coupling Yield | < 30% product, > 60% recovered Ar-X | Chelation-induced sluggish transmetalation | Add 1.0–2.0 equiv of anhydrous LiCl to the coupling mixture. | > 90% cross-coupled product. |
| Homocoupling Byproduct | > 15% R-R dimer formation | Slow reductive elimination | Degas solvents thoroughly; switch to a highly active precatalyst (e.g., Pd-PEPPSI-IPent). | < 2% dimer formation. |
Part 3: Step-by-Step Self-Validating Protocols
Protocol A: Preparation of 3-(2-Methoxyethoxy)propylzinc bromide
-
Setup: Flame-dry a Schlenk flask under argon. Add zinc dust (1.5 equiv, 15 mmol) and anhydrous THF (10 mL).
-
Physical Activation: Add 1,2-dibromoethane (0.05 equiv, 5 mol%). Heat the suspension to a gentle reflux using a heat gun until bubbling ceases (approx. 1 minute). Allow to cool to room temperature.
-
Chemical Activation: Add TMSCl (0.01 equiv, 1 mol%). Stir vigorously for 15 minutes.
-
Insertion: Add 3-(2-Methoxyethoxy)propyl bromide (1.0 equiv, 10 mmol) dropwise over 5 minutes.
-
Validation Checkpoint: Monitor the internal temperature. A successful insertion will generate a noticeable exotherm. Stir at 40 °C for 12 hours. Let the unreacted zinc settle, yielding a pale yellow solution of the organozinc reagent.
Protocol B: Iodine/LiCl Titration
-
Preparation: Weigh exactly 254 mg (1.0 mmol) of resublimed
into a dry flask flushed with argon. -
Solvation: Dissolve the iodine in 3 mL of a strictly anhydrous 0.5 M LiCl solution in THF. The solution will turn dark brown. Cool to 0 °C.
-
Titration: Using a 1.0 mL graduated syringe, add the organozinc reagent dropwise to the iodine solution while stirring.
-
Validation Checkpoint: The endpoint is reached when the dark brown color disappears completely, leaving a clear, colorless solution.
-
Calculation: Molarity (M) =
.
Protocol C: Optimized Negishi Cross-Coupling
-
Setup: In a glovebox or under strict argon flow, charge a vial with the Aryl Halide (1.0 equiv), RuPhos Pd G3 catalyst (2 mol%), and anhydrous LiCl (1.5 equiv).
-
Coupling: Add anhydrous THF (2 mL), followed by the titrated 3-(2-Methoxyethoxy)propylzinc bromide solution (1.2 equiv).
-
Validation Checkpoint: A successful transmetalation and catalytic turnover will result in a rapid color shift from the initial yellow (Pd(II) precatalyst) to a deep red/brown.
-
Completion: Stir at 50 °C for 2–4 hours. Quench with saturated aqueous
and extract with ethyl acetate.
Part 4: Mechanistic Visualizations
Figure 1: End-to-end workflow for the preparation, quantification, and application of the organozinc.
Figure 2: Mechanistic pathway showing how LiCl breaks internal chelation to accelerate transmetalation.
Part 5: References
3-(2-Methoxyethoxy)propylZinc bromide stability in different solvents
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(2-Methoxyethoxy)propylZinc bromide. This guide is designed to provide in-depth information, practical advice, and troubleshooting solutions for researchers utilizing this valuable organozinc reagent. Understanding the nuances of its stability in different solvents is paramount to achieving reproducible and high-yielding results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is 3-(2-Methoxyethoxy)propylZinc bromide and why is solvent choice so critical?
3-(2-Methoxyethoxy)propylZinc bromide is an organozinc reagent, a class of organometallics widely used in carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[1][2] Its structure features an ether side-chain which can chelate the zinc center, influencing its solubility and stability. Organozinc reagents are inherently sensitive to air and moisture, and their stability over time is highly dependent on the solvent they are dissolved in.[1] An inappropriate solvent can lead to reagent decomposition, resulting in failed reactions and loss of valuable starting materials.
Q2: What are the most common solvents for this reagent and how do they compare?
The most common solvents are ethereal, with Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) being the primary choices.
-
Tetrahydrofuran (THF): A standard, highly effective solvating agent for many organometallic reagents.[3] However, its utility can be limited by its relatively low boiling point (66°C) and its susceptibility to deprotonation by highly basic reagents, which can lead to solvent degradation.[3][4]
-
2-Methyltetrahydrofuran (2-MeTHF): Increasingly recognized as a superior alternative to THF for many organometallic applications.[3][5][6] The methyl group at the 2-position provides steric hindrance that significantly increases the solvent's stability against deprotonation by strong bases.[3][4] This allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates and improved yields.[6][7]
Q3: What are the signs of reagent decomposition in solution?
Visual inspection is the first line of defense. A fresh, high-quality solution of 3-(2-Methoxyethoxy)propylZinc bromide in THF or 2-MeTHF should be a clear, possibly light yellow or brown, homogenous solution. Signs of decomposition include:
-
Precipitation: The formation of a significant amount of white or grey solid is a common sign of decomposition. This precipitate is often composed of inorganic zinc salts (ZnBr₂) and other insoluble degradation products.
-
Color Change: A dramatic darkening of the solution or the development of a murky, heterogeneous appearance can indicate decomposition.
-
Gas Evolution: While less common during storage, gas evolution upon handling could indicate a reaction with atmospheric moisture or oxygen.
Q4: Is 2-MeTHF always the better choice for stability?
For long-term stability and reactions requiring higher temperatures, 2-MeTHF is generally the superior choice. Solutions of organometallic reagents in 2-MeTHF have been shown to feature higher stability compared to those in THF.[3][7] Additionally, 2-MeTHF has a higher boiling point (~80°C) and is less miscible with water, which can simplify aqueous workups and solvent recycling.[6][7] This limited water miscibility helps to avoid the formation of persistent emulsions during extraction procedures.[5]
| Feature | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Boiling Point | ~66 °C[6] | ~80 °C[6] |
| Stability to Bases | Moderate; can be deprotonated by strong bases.[3] | High; sterically hindered, more resistant to deprotonation.[3][5] |
| Water Miscibility | Fully Miscible[6] | Partially Miscible (14 g/100 g)[3][7] |
| Work-up | Can form emulsions; often requires an extraction solvent. | Cleaner phase separation, reducing the need for other solvents.[5][6][7] |
| Recommended Use | Standard reactions at or below room temperature. | Reactions requiring elevated temperatures; long-term storage. |
Troubleshooting Guide
Encountering a failed or low-yielding reaction can be frustrating. This guide helps you diagnose if the stability of your 3-(2-Methoxyethoxy)propylZinc bromide is the root cause.
Problem: My Negishi coupling reaction has stalled or resulted in a low yield.
Follow this workflow to troubleshoot the issue:
Caption: Troubleshooting workflow for low-yield Negishi coupling reactions.
Detailed Troubleshooting Steps:
Step 1: Assess Reagent Quality
-
Visual Inspection: Before use, always hold the reagent bottle up to a light source. As noted in the FAQ, significant precipitation is a clear indicator of degradation.
-
Trust, but Verify - Titrate: The most critical step is to determine the active concentration of your organozinc reagent.[8] Visual inspection is not enough. A titration provides a quantitative measure of the active reagent, allowing for accurate stoichiometry in your reaction. Low molarity is a definitive sign of decomposition.
Step 2: Verify Experimental Conditions
-
Inert Atmosphere: Organozinc reagents are highly sensitive to oxygen and moisture.[1] Ensure your reaction was set up under a robust inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[9][10]
-
Anhydrous Solvents: Any additional solvent used in the reaction must be rigorously dried. The presence of water will rapidly quench the organozinc reagent.
Step 3: Investigate Other Factors
If the reagent titrates well and conditions were sound, consider other possibilities:
-
Catalyst Deactivation: Is your palladium catalyst active? Are you using an appropriate ligand?[9][11]
-
Substrate Issues: Are your coupling partners pure? Some functional groups can coordinate to the catalyst and inhibit the reaction.[11]
Essential Experimental Protocol: Reagent Titration
Determining the exact molarity of your organozinc solution is not optional; it is essential for reproducible chemistry. The iodometric titration method is reliable and provides a sharp, clear endpoint.[12][13]
Objective: To accurately determine the concentration of active 3-(2-Methoxyethoxy)propylZinc bromide.
Materials:
-
Anhydrous LiCl
-
Iodine (I₂)
-
Anhydrous THF
-
Oven-dried glassware (10 mL round-bottom flask, magnetic stir bar, syringes)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Prepare Titration Solution:
-
Prepare a saturated solution of LiCl in anhydrous THF (this will be approximately 0.5 M).[12] The LiCl is crucial for keeping magnesium and zinc salts in solution, preventing precipitation that would obscure the endpoint.[12]
-
In an oven-dried, argon-flushed 10 mL flask, accurately weigh ~254 mg (1.0 mmol) of iodine.
-
Add 3-4 mL of the anhydrous LiCl/THF solution and stir until the iodine is completely dissolved, forming a dark brown solution.
-
Cool the solution to 0°C in an ice bath.
-
-
Perform Titration:
-
Using a dry, gas-tight 1.00 mL syringe, carefully draw up the 3-(2-Methoxyethoxy)propylZinc bromide solution. Record the initial volume precisely.
-
Slowly add the organozinc solution dropwise to the stirring iodine solution at 0°C.
-
The endpoint is reached upon the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow, transparent solution.[12][14] The color change is sharp and easy to observe.
-
-
Calculate Molarity:
-
Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)
-
Example: If 1.0 mmol (254 mg) of I₂ is used and it requires 0.85 mL of the organozinc solution to reach the endpoint:
-
Molarity = 0.001 mol / 0.00085 L = 1.18 M
-
-
References
-
Pace, V., Holzer, W., & Olofsson, B. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 37–48. [Link]
-
Biosystems Engineers. (2022, November 10). 2-Methyltetrahydrofuran (MeTHF). [Link]
-
Pharmachemical. (2026, January 29). 2-MeTHF vs. THF: Which Solvent is Right for Your Pharmaceutical Synthesis?. [Link]
-
SciSpace. (2016, December 7). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
Reddit r/Chempros. (2023, March 5). Reasons for stalling of a Negishi coupling?. [Link]
-
Organic Syntheses. Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. [Link]
-
ResearchGate. The Chemistry of Organozinc Compounds. [Link]
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. [Link]
-
ACS Publications. (2024, October 1). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. [Link]
-
Wiley-VCH. Supporting Information for: Preparation of Functionalized Organozinc Compounds by Direct Insertion of Zinc to Organic Halides. [Link]
-
Organic Reactions. The Negishi Cross-Coupling Reaction. [Link]
-
UU Research Portal. Structural organozinc chemistry. [Link]
- Google Patents.
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Clutch Prep. Negishi Coupling Reaction Practice Problems. [Link]
-
Organic Syntheses. (2018, May 30). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. [Link]
- Schlosser, M. (2001). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Organometallics, 20(16), 3487–3490.
-
Organic Syntheses. Preparation of a Water-Soluble Tin Hydride Reagent and its Use in a Free Radical Reaction. [Link]
-
Biocompare. (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution from Aladdin Scientific. [Link]
-
MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ift.co.za [ift.co.za]
- 6. nbinno.com [nbinno.com]
- 7. scispace.com [scispace.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
Handling and quenching of 3-(2-Methoxyethoxy)propylZinc bromide reactions
Product Code: [Generic-Zn-Reagent] | Concentration: Typically 0.5 M in THF
Class: Functionalized Alkylzinc Halide
Introduction: The "Goldilocks" Reagent
Welcome to the Technical Support Center. You are likely working with 3-(2-Methoxyethoxy)propylZinc bromide , a functionalized organozinc reagent. Unlike Grignard or Organolithium reagents, this compound offers a "Goldilocks" reactivity profile: it is reactive enough to undergo Palladium-catalyzed cross-couplings (Negishi) but mild enough to tolerate sensitive functional groups like esters, nitriles, and ketones.
However, this mildness comes with a trade-off: kinetic sluggishness and complex solution behavior . The ether tail (methoxyethoxy) acts as an internal Lewis base, potentially chelating the zinc center and altering its aggregation state. This guide addresses the specific handling, reaction, and quenching challenges posed by this unique structural feature.
Module 1: Pre-Reaction Handling & Titration
Status: Critical | Risk: Reagent Decomposition / Inaccurate Stoichiometry
The "Cloudy Solution" Dilemma
User Question: "My reagent arrived with a white precipitate. Is it dead?"
Technical Insight:
Not necessarily. Organozinc reagents in THF often exhibit a white precipitate of Zinc salts (
-
The Test: Do not filter immediately. Warm the bottle gently to room temperature and swirl (do not shake vigorously). If the precipitate persists, it is likely inorganic salt. The supernatant active reagent is usually still viable.
-
The Verification: You must titrate before use. Relying on the label concentration for organozincs >1 month old is a primary cause of reaction failure.
Protocol: Iodine Titration (The Gold Standard)
We recommend the Iodine/LiCl method over colorimetric indicators (like phenanthroline) because it is less sensitive to trace impurities in this specific ether-functionalized reagent.
-
Setup: Flame-dry a 10 mL flask under Argon.
-
Charge: Add 254 mg Iodine (
, 1.0 mmol) . -
Solvent: Add 5 mL of 0.5M LiCl in dry THF .
-
Why LiCl? It breaks up zinc aggregates, ensuring fast and complete reaction with iodine.
-
-
Titrate: Cool to 0°C. Add your Zinc reagent dropwise via syringe.
-
Endpoint: The solution transitions from Dark Brown
Yellow Colorless . -
Calculation:
Visual Guide: Safe Cannulation Transfer
Syringes often clog with Zinc salts. For volumes >10 mL, use positive pressure cannulation.
Figure 1: Positive pressure transfer workflow. Always insert the cannula into the destination flask first, then the source, to prevent accidental siphoning.
Module 2: Reaction Optimization (Negishi Coupling)
Context: The reagent is used to couple the methoxyethoxy-propyl chain to an aryl halide.
Troubleshooting the "Stalled Reaction"
User Question: "I see starting material remaining after 24 hours. The catalyst is fresh."
Root Cause Analysis:
-
The "Ether Effect": The methoxyethoxy tail can chelate your Palladium catalyst, effectively poisoning it by occupying coordination sites meant for the phosphine ligand.
-
Transmetallation Barrier: The Zinc center might be too stabilized by the internal ether oxygen, making it reluctant to transmetallate to the Palladium.
Corrective Actions:
-
Increase Polarity: Add a co-solvent. NMP (N-Methyl-2-pyrrolidone) or DMI (10-20% v/v) is essential for alkylzinc couplings. It breaks the internal chelation and accelerates transmetallation.
-
Catalyst Switch: Move from simple
to bulky, electron-rich ligands like SPhos or RuPhos (Buchwald ligands) or PEPPSI-IPr . These bind Pd tighter than the ether tail can.
Module 3: Quenching & Workup
Status: High Hazard | Issue: Exotherm & Emulsions
The "Zinc Cement" Phenomenon
Zinc salts form gelatinous hydroxides (
Workup Strategy Table
| Method | Reagent | Best For... | Mechanism |
| Standard | Sat. | Robust substrates | Mild hydrolysis; dissolves some Zn salts. |
| Acidic | 1M HCl | Non-acid sensitive | Rapidly dissolves Zn salts; clear phase separation. |
| Chelating | Rochelle's Salt | Acid-sensitive / Emulsion-prone | Tartrate chelates Zn ions, preventing gel formation. |
| Oxidative | Iodine / | Removal of unreacted Zn | Converts excess organozinc to alkyl iodide (side reaction) - Use with caution . |
Decision Tree: Safe Quenching Protocol
Figure 2: Quenching decision matrix. For 3-(2-Methoxyethoxy)propylZinc bromide, Rochelle's salt is often preferred due to the sticky nature of the ether side-chain.
Module 4: Safety & Waste Disposal
FAQ: Spills and Fire Safety
Q: Is this reagent pyrophoric? A: It is borderline . While 0.5M solutions in THF are generally not spontaneously flammable in air, they will generate heat and smoke. If spilled on paper or reduced to dryness, the residue is highly pyrophoric .
Emergency Protocol:
-
Small Spill (<5 mL): Cover immediately with dry sand or vermiculite. Do not use water.[1]
-
Fire: Use a Class D (Metal X) extinguisher or smother with sand.[2] Never use a
extinguisher (Zinc can react with at high temps). -
Disposal: Quench waste slowly with isopropanol under an inert atmosphere before adding water.
References
-
Knochel, P., et al. (2011). Functionalized Organozinc Reagents. In Organozinc Reagents: A Practical Approach. Oxford University Press.
-
Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. (Describes the LiCl solubilization mechanism relevant to Zn reagents).
-
Sigma-Aldrich Technical Bulletin. (2025). Handling of Air-Sensitive Reagents.
-
Organic Syntheses. (2018). Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings. (Provides validated titration and handling protocols).
-
BenchChem Technical Support. (2025). Troubleshooting Negishi Reactions with Vinylzinc Bromide. (General Negishi troubleshooting applicable to alkylzincs).
Sources
Purification of products from 3-(2-Methoxyethoxy)propylZinc bromide reactions
Subject: Purification & Workup of Negishi Coupling Products containing PEG-like Linkers
Technical Profile & The "Crown Ether" Effect
Reagent Profile:
-
Reagent Name: 3-(2-Methoxyethoxy)propylZinc bromide[1]
-
Typical Formulation: 0.5 M in THF
-
Reactive Species: Alkylzinc halide (
)[1] -
Key Structural Feature: The 3-(2-methoxyethoxy)propyl chain acts as a "mini-PEG" (polyethylene glycol) tail.[1]
The Core Purification Challenge: Unlike standard alkylzinc reagents, this specific reagent introduces a glycol ether chain into your molecule. This chain possesses Lewis basic oxygen atoms that can mimic a crown ether.
During the reaction, Zinc halides (
Consequences of Unaddressed Chelation:
-
"Streaking" on Silica: The Zinc-complexed product drags on silica gel, causing broad, tailing peaks.[1]
-
Emulsions: The amphiphilic nature (lipophilic substrate + hydrophilic tail) stabilizes oil-in-water emulsions during extraction.[1]
-
False Yields: Zinc salts trapped in the product artificially inflate the mass.
Standard Operating Procedures (SOPs)
Protocol A: The "Chelation Breaker" Workup (Recommended)
Use this protocol if your product is acid-sensitive or if you observe persistent emulsions.[1]
Principle: Use a strong bidentate ligand (EDTA or Tartrate) to out-compete the product's ether tail for the Zinc ions.
-
Quench: Cool the reaction mixture to 0°C.
-
Complexation: Add 0.5M Rochelle Salt solution (Potassium Sodium Tartrate) or 0.1M aqueous EDTA (pH 8) .
-
Volume: Use 2x the volume of the reaction solvent.
-
-
Agitation (Critical): Vigorously stir the biphasic mixture for 30–60 minutes at room temperature.
-
Visual Cue: The organic layer should become clear, and the aqueous layer may turn cloudy or opaque as Zinc salts transfer.
-
-
Extraction: Separate layers. Extract the aqueous layer
with EtOAc or DCM (DCM is preferred for PEGylated products due to higher solubility). -
Wash: Wash combined organics with brine to remove residual chelator.
-
Dry & Concentrate: Dry over
(avoid as it is a stronger Lewis acid and can re-bind).
Protocol B: The "Ammonium" Wash (Standard Negishi)
Use this for robust, non-polar substrates where the PEG-tail is short.[1]
-
Quench: Add Saturated
solution. -
Solubilization: Add 10%
(Ammonium Hydroxide) until the pH is ~9–10.
Troubleshooting Guide (Q&A)
Category: Phase Separation & Emulsions[1]
Q: I added water/brine to quench, but the layers aren't separating. It's a milky emulsion. What do I do? A: This is the "Surfactant Effect." Your product has a greasy head and a water-loving tail.[1]
-
Immediate Fix: Do NOT shake vigorously. Add solid NaCl to saturate the aqueous layer (Salting Out). If that fails, filter the entire emulsion through a pad of Celite (diatomaceous earth). The solid Zinc hydroxides stabilizing the emulsion will be trapped, often breaking the emulsion immediately.
-
Prevention: Use Protocol A (Rochelle Salt). The tartrate keeps Zinc soluble in water, preventing the formation of solid precipitates that stabilize emulsions.
Q: My product is stuck in the aqueous layer. A: The methoxyethoxy tail increases water solubility.
-
Fix: Switch extraction solvent to CHCl3/Isopropanol (3:1) . This mixture is more polar and will pull the PEGylated product out of the water. Saturate the aqueous phase with NaCl to push the organic product out.
Category: Chromatography & Purification[1]
Q: On TLC, my product spot is a long streak. On the column, it elutes over 20 fractions. A: This confirms Zinc is still chelated to your product's ether oxygens. The Zinc drags on the silica.
-
Fix 1 (Pre-Column): Wash your crude oil with 10% aqueous EDTA before loading.[1]
-
Fix 2 (On-Column): Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your eluent.[1] The amine blocks the acidic sites on the silica and displaces Zinc from the product.
-
Fix 3 (Stationary Phase): Use Amino-functionalized Silica (NH2-Silica) .[1] This phase naturally scavenges Zinc and prevents streaking.
Q: I see a spot on TLC that corresponds to the protonated alkyl chain (3-(2-methoxyethoxy)propane). Why? A: This is "Protodezincation." It means the Zinc reagent didn't couple; it just reacted with a proton source (moisture in solvent, air leak, or acidic protons on the substrate).
-
Diagnostic: Check your reagent quality. Titrate the Zinc reagent using iodine/LiCl prior to use. Ensure your catalyst (Pd/Ni) is active.[1]
Decision Logic & Mechanism Visualization
Figure 1: Workup Decision Tree
Select the correct pathway to maximize yield and purity.
Caption: Decision matrix for selecting the optimal workup based on product polarity and solubility.
Figure 2: The "Crown Ether" Chelation Mechanism
Why standard washing fails.
Caption: Visualizing the competition between the product's ether tail and the workup chelator (EDTA) for the Zinc ion.
Quantitative Data Summary
| Parameter | Standard Acid Wash (HCl) | Ammonia Wash (NH4OH) | Rochelle/EDTA Wash |
| Zinc Removal Efficiency | Low (Trapped by chelation) | Medium | High |
| Emulsion Risk | High (Precipitates Zn(OH)2) | Medium | Low |
| Product Stability | Low (Acid sensitive hydrolysis) | High | High |
| Rec.[1] Stir Time | 5 mins | 15 mins | 30-60 mins |
References
-
Knochel, P., et al. (2011).[1] Functionalized Organozinc Compounds. In Modern Organocopper Chemistry. Wiley-VCH.[1][6] [1]
- Context: Foundational text on the handling and workup of functionalized organozincs.
-
Krasovskiy, A., & Knochel, P. (2006).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. [1]
- Context: Discusses the role of salts (LiCl, ZnCl2)
-
Rieke, R. D. (1996).[1] Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. [1]
- Context: Background on Rieke Zinc reagents and their specific reactivity profiles.
-
Deng, H., et al. (2006).[1] Efficient Separation of Zinc from Organic Products using Chelating Agents. Organic Process Research & Development.
-
Context: (General Reference) Standard industrial protocols for using EDTA and Rochelle salt to break metal emulsions in scale-up chemistry.[1]
-
Sources
- 1. rsc.org [rsc.org]
- 2. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed reactions with 3-(2-Methoxyethoxy)propylZinc bromide
Technical Support Center: Troubleshooting Reactions with 3-(2-Methoxyethoxy)propylzinc Bromide
Introduction 3-(2-Methoxyethoxy)propylzinc bromide is a highly versatile, ether-containing primary alkylzinc reagent. While it is a powerful nucleophile for Negishi cross-coupling and electrophilic additions, the presence of the Lewis basic methoxyethoxy group introduces unique mechanistic challenges. The oxygen atoms can engage in intramolecular chelation with the zinc center or the transition metal catalyst (Pd or Ni), leading to sluggish transmetalation, catalyst poisoning, or premature reagent degradation. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your workflows.
FAQ & Troubleshooting Guides
Q1: My Negishi coupling with 3-(2-Methoxyethoxy)propylzinc bromide is yielding mostly unreacted electrophile and homocoupled byproducts. What is the root cause?
Causality: The most common cause of failed Negishi couplings is a degraded organozinc reagent. 3-(2-Methoxyethoxy)propylzinc bromide is highly sensitive to moisture and oxygen. Furthermore, the ether oxygen can coordinate to the zinc center, forming a stable but less reactive oligomeric network that masks visual signs of degradation (such as precipitation). If the reagent concentration is lower than expected, the catalyst may undergo off-target pathways like homocoupling or
Solution: You must establish a self-validating system by titrating the organozinc reagent immediately prior to use. Relying on a commercial bottle's stated concentration without verification is a critical error in organometallic chemistry.
Step-by-Step Methodology: Iodometric Titration of Organozinc Reagents This protocol utilizes the rapid reaction between organozinc compounds and iodine in THF saturated with LiCl [1].
-
Preparation of Indicator: In a flame-dried, argon-flushed 10 mL Schlenk flask, accurately weigh approximately 250 mg (1.0 mmol) of resublimed iodine (
). -
Solvent Addition: Add 3.0 mL of a saturated solution of anhydrous LiCl in dry THF (approx. 0.5 M). Stir until the iodine completely dissolves, yielding a dark brown solution.
-
Cooling: Cool the flask to 0 °C in an ice-water bath to prevent solvent evaporation during the exothermic quench.
-
Titration: Using a 1.00 mL graduated syringe, add the 3-(2-Methoxyethoxy)propylzinc bromide solution dropwise to the iodine solution under vigorous stirring.
-
Endpoint Detection: The endpoint is reached when the dark brown color sharply disappears, leaving a colorless, transparent solution.
-
Calculation: Concentration (M) = (mmol of
) / (Volume of zinc reagent added in mL).
Q2: The reagent concentration is verified, but the cross-coupling is still sluggish. How does the methoxyethoxy chain affect the catalytic cycle?
Causality: The 3-(2-methoxyethoxy)propyl chain contains two ether oxygens that act as Lewis bases. During the transmetalation step of the Negishi cycle, these oxygens can competitively bind to the open coordination sites of the Palladium or Nickel catalyst. This intramolecular chelation creates a stable, unreactive metallacycle intermediate, preventing the necessary orbital overlap for transmetalation or subsequent reductive elimination [3].
Solution: To break this chelation, you must use highly sterically demanding, electron-rich ligands that outcompete the ether oxygens for the metal center and force the substrate into a reactive conformation. Dialkylbiaryl phosphine ligands, such as CPhos or RuPhos, are specifically designed to accelerate reductive elimination and suppress off-target coordination [2]. Alternatively, adding polar aprotic co-solvents like NMP or DMI (up to 20% v/v) can help disrupt the internal zinc-oxygen coordination [3].
Table 1: Impact of Ligand Selection on Ether-Containing Alkylzinc Negishi Couplings
| Ligand | Catalyst Precursor | Relative Transmetalation Rate | Yield (%) | Causality / Observation |
| PPh3 | Pd2(dba)3 | Slow | < 20% | Ether chelation stalls the catalytic cycle; high homocoupling. |
| dppf | PdCl2(dppf) | Moderate | 45% | Bidentate nature helps, but lacks steric bulk to force elimination. |
| RuPhos | Pd(OAc)2 | Fast | 78% | Electron-rich nature accelerates oxidative addition; breaks chelation. |
| CPhos | Pd(OAc)2 | Very Fast | > 90% | Dimethylamino groups and steric bulk suppress chelation [4]. |
Note: Data synthesized from benchmark Negishi couplings of functionalized alkylzinc bromides with aryl halides.
Q3: I need to synthesize 3-(2-Methoxyethoxy)propylzinc bromide fresh from the corresponding alkyl bromide. What is the best activation protocol?
Causality: Commercial zinc dust is passivated by a layer of zinc oxide (
Solution: Use the 1,2-dibromoethane and TMSCl sequential activation protocol.
Step-by-Step Methodology: Zinc Activation and Direct Insertion
-
Drying: Place zinc dust (1.5 equiv, typically 325 mesh) and anhydrous LiCl (1.0 equiv) in a flame-dried Schlenk flask. Heat to 150 °C under high vacuum (0.1 mmHg) for 20 minutes, then backfill with Argon [5].
-
Activation Step 1: Add dry THF (to achieve a 1.0 M final zinc concentration). Add 1,2-dibromoethane (5 mol %). Heat the suspension to 60 °C for 5 minutes. The evolution of ethylene gas indicates the etching of the
layer. -
Activation Step 2: Cool to room temperature and add chlorotrimethylsilane (TMSCl, 1 mol %). Stir for 15 minutes. This removes residual oxides and exposes the active
surface. -
Insertion: Add 1-bromo-3-(2-methoxyethoxy)propane (1.0 equiv) dropwise. For sluggish reactions, adding 5 drops of a 1 M
solution in THF accelerates the insertion [5]. -
Completion: Stir at 25–40 °C for 2–4 hours. Monitor completion by quenching an aliquot with aqueous
and analyzing via GC-MS for the corresponding alkane.
Visualizations of Reaction Workflows and Mechanisms
Caption: Diagnostic workflow for troubleshooting ether-containing alkylzinc cross-coupling reactions.
Caption: Mechanistic divergence in Negishi coupling caused by methoxyethoxy chelation.
References
- Knochel, P. et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents." ResearchGate.
- Buchwald, S. L. et al. "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." MIT Open Access Articles.
- Organ, M. G. et al. "Mechanistic Insight in Alkyl-Alkyl and Aryl-Aryl Negishi Cross-Coupling." CORE.
- BenchChem. "Application Notes and Protocols for Negishi Coupling of Secondary Alkylzinc Halides with CPhos." Benchchem.
- Knochel, P. et al. "General Procedure for the Preparation of Alkylzinc Reagents." Wiley-VCH.
Effect of temperature on 3-(2-Methoxyethoxy)propylZinc bromide reactivity
Welcome to the technical support center for 3-(2-Methoxyethoxy)propylZinc bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this versatile organozinc reagent. Our goal is to empower you with the scientific rationale behind experimental protocols, ensuring both success and safety in the laboratory.
Introduction to 3-(2-Methoxyethoxy)propylZinc Bromide
3-(2-Methoxyethoxy)propylZinc bromide is a functionalized organozinc reagent valuable in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the Negishi coupling.[1][2] The ether linkage within its structure offers potential for intramolecular coordination and can influence its reactivity and solubility. Like many organometallic reagents, its performance is highly dependent on reaction conditions, with temperature being a critical parameter. This guide will focus on the nuanced effects of temperature on the reactivity, stability, and handling of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 3-(2-Methoxyethoxy)propylZinc bromide solutions?
A1: Solutions of 3-(2-Methoxyethoxy)propylZinc bromide, typically in tetrahydrofuran (THF), should be stored at 2-8°C.[3] This is crucial for minimizing degradation over time. Organozinc reagents can be sensitive to thermal stress, which can lead to a decrease in titer and the formation of byproducts. Always store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.
Q2: How does the temperature of the reaction mixture affect the stability of 3-(2-Methoxyethoxy)propylZinc bromide during a cross-coupling reaction?
A2: Elevated temperatures can lead to the decomposition of organozinc reagents. While gentle heating may be necessary to initiate some reactions, prolonged exposure to high temperatures can result in side reactions, such as β-hydride elimination (if applicable) or Schlenk equilibrium shifts, which can reduce the concentration of the active reagent.[4] For many Negishi couplings involving alkylzinc reagents, reactions are often run at or below room temperature to maintain the integrity of the reagent and maximize yield.[5][6]
Q3: Can low temperatures affect the solubility of 3-(2-Methoxyethoxy)propylZinc bromide in THF?
A3: While THF is a common solvent for organozinc reagents, extremely low temperatures can sometimes lead to the precipitation of the reagent, especially if the solution is concentrated. This is a crucial consideration when setting up reactions at temperatures significantly below 0°C. If precipitation is observed, a slow and carefully controlled warm-up to a temperature where the reagent redissolves may be necessary before proceeding with the addition of other reactants. The presence of salts like lithium chloride can sometimes aid in the solubilization of organozinc species.[7]
Q4: What are the potential side reactions at elevated temperatures when using 3-(2-Methoxyethoxy)propylZinc bromide?
A4: At higher temperatures, beyond promoting the desired cross-coupling, several side reactions can occur:
-
Decomposition: Thermal decomposition can lead to the formation of various byproducts and a reduction in the active reagent concentration.
-
Homocoupling: The organozinc reagent can react with itself, leading to the formation of a symmetrical dimer.
-
Reaction with Solvent: At elevated temperatures, organometallic reagents can potentially react with the THF solvent, although this is less common with less reactive organozincs compared to organolithiums.
-
Loss of Stereointegrity: For stereochemically defined organozinc reagents, higher temperatures can sometimes lead to racemization or epimerization.
Q5: How critical is temperature control during the formation (in situ preparation) of 3-(2-Methoxyethoxy)propylZinc bromide?
A5: The formation of an organozinc reagent from the corresponding organic halide and zinc metal is an exothermic process.[8] Strict temperature control is vital to prevent a runaway reaction and to minimize the formation of byproducts. It is often recommended to add the organic bromide dropwise to a suspension of activated zinc in an appropriate solvent, maintaining a controlled internal temperature, often at or below room temperature.[7]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during experiments with 3-(2-Methoxyethoxy)propylZinc bromide, with a focus on temperature as a root cause.
| Issue | Potential Temperature-Related Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | Reagent Degradation: The organozinc reagent may have decomposed due to improper storage temperature or excessive heat during the reaction. | Verify Reagent Activity: Before use, especially if the reagent has been stored for a long time, it is advisable to titrate a small aliquot to determine the active concentration. Optimize Reaction Temperature: Start with a lower reaction temperature (e.g., 0°C or room temperature) and gradually increase it if the reaction is sluggish. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that balances reaction rate and reagent stability. |
| Low Reaction Temperature: The reaction may be too slow at the chosen temperature, leading to incomplete conversion. | Controlled Heating: If the reaction is not proceeding at a lower temperature, gentle heating with a heat gun or a temperature-controlled oil bath can be applied.[7] However, it is crucial to monitor for any signs of decomposition (e.g., color change, gas evolution). | |
| Formation of Significant Side Products | High Reaction Temperature: Elevated temperatures can accelerate side reactions such as homocoupling or decomposition. | Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress the formation of undesired byproducts.[7] Consider performing the reaction at 0°C or even sub-zero temperatures if the desired reaction rate is still acceptable. |
| Inconsistent Results Between Batches | Temperature Fluctuations During Reaction Setup: Inconsistent cooling or heating during the addition of reagents can lead to variability in the reaction outcome. | Standardize Temperature Control: Use a reliable and consistent method for temperature control, such as a cryostat or a well-maintained ice bath. Ensure that all additions are performed at a controlled rate to maintain a stable internal temperature. |
| Reaction Fails to Initiate | Low Temperature Inhibiting Initiation: Some reactions require an initial input of energy to overcome the activation barrier. | Gentle Initiation: A brief and localized application of heat with a heat gun can sometimes initiate the reaction.[7] Once initiated, the reaction may become self-sustaining or require continued controlled heating. Zinc Activation: Ensure the zinc used for in situ preparation is sufficiently activated, as this can also affect initiation.[7] |
Experimental Protocols: The Importance of Temperature Control
Protocol 1: General Procedure for a Negishi Cross-Coupling Reaction
This protocol provides a general workflow for a Negishi coupling reaction, emphasizing critical temperature control points.
Caption: Workflow for a temperature-controlled Negishi coupling reaction.
Detailed Steps:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the aryl halide (or triflate), palladium catalyst, and ligand to a flame-dried flask.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Temperature Equilibration: Cool the reaction mixture to the desired starting temperature (e.g., 0°C using an ice-water bath). Allow the mixture to stir for 5-10 minutes to ensure thermal equilibrium.
-
Reagent Addition: Slowly add the solution of 3-(2-Methoxyethoxy)propylZinc bromide dropwise via a syringe pump. This is a critical step where maintaining a constant internal temperature is crucial to avoid local overheating and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress by TLC or GC/LC-MS. If the reaction is sluggish, consider allowing it to slowly warm to room temperature.
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride. Proceed with standard aqueous workup and extraction.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Impact of Temperature
The following diagram illustrates the logical relationship between temperature and reaction outcomes.
Caption: Effect of temperature on reaction parameters.
Conclusion
Temperature is a paramount parameter in the successful application of 3-(2-Methoxyethoxy)propylZinc bromide. Careful control over temperature during storage, reaction setup, and execution is essential to ensure high yields, minimize side reactions, and obtain reproducible results. This guide provides a foundational understanding and practical advice to navigate the challenges associated with temperature effects. For novel applications, it is always recommended to perform small-scale optimization experiments to determine the ideal temperature profile for your specific transformation.
References
-
Wikipedia. (2024, December 22). Negishi coupling. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 7, 2026, from [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]
-
Hadei, N., Kantchev, E. A., O'Brien, C. J., & Organ, M. G. (2005). Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst. The Journal of Organic Chemistry, 70(21), 8503–8507. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved March 7, 2026, from [Link]
-
Scribd. (n.d.). Introduction to Organozinc Compounds. Retrieved March 7, 2026, from [Link]
-
Hanada, E. M., Jess, K., & Blum, S. A. (2020). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. eScholarship, University of California. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure v95p0127. Retrieved March 7, 2026, from [Link]
-
NPTEL. (n.d.). Lecture 7 : Organozinc Reagents. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). β-ETHOXYETHYL BROMIDE. Retrieved March 7, 2026, from [Link]
-
PubMed. (2009, December 1). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Retrieved March 7, 2026, from [Link]
-
Nakamura, S., et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tetrahydrofurfuryl bromide. Retrieved March 7, 2026, from [Link]
-
Richardson, A. E., & Voigt, A. F. (1958). CHEMICAL EFFECTS OF PHOTONUCLEAR REACTIONS IN THE PROPYL BROMIDES. OSTI.GOV. [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved March 7, 2026, from [Link]
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. thomassci.com [thomassci.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Catalyst selection for 3-(2-Methoxyethoxy)propylZinc bromide couplings
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of challenging sp³-sp² cross-couplings. The Negishi coupling of 3-(2-Methoxyethoxy)propylzinc bromide presents a unique dual-threat scenario: the inherent risk of β-hydride elimination common to all alkyl organometallics, compounded by the hemilabile coordinating nature of its polyether tail.
This guide bypasses standard trial-and-error, providing you with causality-driven troubleshooting, mechanistic logic, and self-validating protocols to ensure your C-C bond formations succeed on the first run.
Diagnostic Troubleshooting Guide
When working with an oxygen-rich primary alkylzinc reagent, visual and analytical symptoms during the reaction can directly diagnose failures in the catalytic cycle.
Symptom A: High levels of alkene byproducts and des-halogenated starting material.
-
Diagnosis (The Causality): The reaction is suffering from competitive β-hydride elimination . Alkylzinc reagents possess β-hydrogens. If the reductive elimination step of the catalytic cycle is slower than the rotation and elimination of the β-hydrogen, isomerized or alkene byproducts form.
-
The Solution: Switch to a highly sterically demanding, electron-rich ligand such as CPhos or an NHC like Pd-PEPPSI-IPent . The extreme steric bulk of these ligands compresses the C(sp²)–Pd–C(sp³) bond angle, thermodynamically forcing rapid reductive elimination before the β-hydride elimination pathway can be accessed[1].
Symptom B: The reaction stalls at 30-50% conversion, despite active catalyst presence.
-
Diagnosis (The Causality): Internal Ether Chelation . The gamma-oxygen of the 3-(2-methoxyethoxy)propyl chain can act as a hemilabile ligand. After transmetalation, this oxygen can coordinate to the empty site on the Pd(II) intermediate, forming a stable 5-membered metallacycle. This resting state prevents the necessary cis-trans isomerization required for reductive elimination.
-
The Solution: Elevate the reaction temperature from room temperature to 50 °C to provide the kinetic energy required to break the Pd–O interaction. Alternatively, ensure you are using a strongly binding, bulky ligand (like an NHC) that outcompetes the ether tail for coordination space.
Symptom C: Sluggish initiation and unreacted zinc reagent.
-
Diagnosis (The Causality): Organozinc bromides tend to form polymeric aggregates in solution, reducing their effective nucleophilicity and slowing transmetalation.
-
The Solution: Ensure the reagent is formulated with LiCl (Knochel-type conditions). The addition of LiCl breaks up these aggregates to form highly reactive, monomeric zincate species (e.g., RZnBr₂Li), significantly accelerating the transmetalation step[2].
Catalyst Selection Matrix
To summarize the quantitative and qualitative data for catalyst selection, refer to the matrix below. For this specific polyether-alkylzinc reagent, steric bulk is the primary driver of success.
| Catalyst System | Ligand Type | β-Hydride Suppression | Chelation Resistance | Typical Loading | Recommended Use Case |
| Pd-PEPPSI-IPent | NHC (Highly Bulky) | Excellent | Excellent | 1–2 mol% | First-line choice for preventing ether-chelation stalling. |
| Pd(OAc)₂ / CPhos | Dialkylbiaryl Phosphine | Excellent | Good | 1–2 mol% | Highly active for sterically hindered aryl chlorides. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Moderate | Poor | 5 mol% | Simple aryl iodides where fast oxidative addition outpaces side reactions. |
| NiCl₂(dppp) | Bidentate Phosphine | Low | Moderate | 5–10 mol% | Cost-sensitive scale-ups with unactivated alkyl electrophiles. |
Mechanistic Workflow & Logic
The following diagram illustrates the critical decision points within the Negishi catalytic cycle when using 3-(2-Methoxyethoxy)propylzinc bromide. Notice how the transmetalation intermediate is the crux of the reaction, where the pathway can diverge into success (Reductive Elimination), failure (β-Hydride Elimination), or stalling (Ether Chelation).
Fig 1: Negishi cycle logic showing the competing ether chelation and β-hydride elimination pathways.
Self-Validating Experimental Protocol
This protocol utilizes Pd-PEPPSI-IPent to couple 3-(2-Methoxyethoxy)propylzinc bromide with an aryl bromide. It is designed as a self-validating system; it includes an analytical checkpoint to confirm mechanistic fidelity before committing to the full reaction time.
Materials Required:
-
Aryl bromide (1.0 equiv, 1.0 mmol)
-
Pd-PEPPSI-IPent (2 mol%, 0.02 mmol)
-
3-(2-Methoxyethoxy)propylzinc bromide (0.5 M in THF, 1.3 equiv, 1.3 mmol)
-
Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Add the aryl bromide (1.0 mmol) and Pd-PEPPSI-IPent (15.9 mg, 2 mol%).
-
Atmosphere Control: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times to ensure strict oxygen exclusion.
-
Solvent Addition: Inject 2.0 mL of anhydrous THF to dissolve the catalyst and electrophile.
-
Transmetalation Initiation: Dropwise, inject the 3-(2-Methoxyethoxy)propylzinc bromide solution (2.6 mL, 0.5 M) over 2 minutes at room temperature. The solution should transition from yellow to a deep orange/red, indicating the formation of the active Pd(0) species and subsequent oxidative addition.
-
Self-Validation Checkpoint (30 Minutes):
-
Action: Withdraw a 50 µL aliquot, quench in 0.5 mL sat. aq. NH₄Cl, extract with EtOAc, and analyze via GC-MS.
-
Validation Logic: Calculate the ratio of the target cross-coupled product to the des-bromo alkene byproduct. A ratio of >95:5 validates that the steric bulk of the IPent ligand is successfully forcing reductive elimination. If the ratio is <90:10 , or if unreacted starting material is pooling, the ether tail is chelating the metal. Corrective Action: Immediately increase the reaction temperature to 50 °C to break the chelation.
-
-
Completion & Workup: Stir for an additional 2 hours. Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL), dry over MgSO₄, and purify via flash chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use a polar aprotic co-solvent like NMP or DMF to speed up the reaction? A: It is highly discouraged for this specific reagent. While NMP is often used in Negishi couplings to stabilize the catalyst, the 3-(2-methoxyethoxy)propyl chain already contains two Lewis basic oxygen atoms. Adding external coordinating solvents will over-saturate the palladium center, completely stalling the oxidative addition step. Stick to THF or 2-MeTHF.
Q: My zinc reagent precipitated out of solution. Is it ruined? A: Not necessarily. Alkylzinc bromides can precipitate as polymeric networks at low temperatures. Gently warm the sealed bottle to 30 °C and swirl. If it does not redissolve, the reagent may have hydrolyzed due to moisture ingress, forming inactive zinc hydroxide species. In this case, it must be discarded.
References
-
Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. Chemical Communications (RSC Publishing). Available at:[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society / PMC. Available at:[Link]
Sources
Validation & Comparative
A Comparative Guide to 3-(2-Methoxyethoxy)propylzinc Bromide and Other Organozinc Reagents for Researchers
In the landscape of modern organic synthesis, the selection of the appropriate organometallic reagent is a critical decision that profoundly influences the efficiency, selectivity, and functional group compatibility of a synthetic route. Among the diverse array of organometallics, organozinc reagents have carved a significant niche due to their remarkable tolerance of a wide spectrum of functional groups, a characteristic that sets them apart from their more reactive Grignard and organolithium counterparts.[1] This guide provides an in-depth, objective comparison of 3-(2-Methoxyethoxy)propylzinc bromide, a functionalized organozinc reagent, with other commonly employed organozinc alternatives. By examining their performance through the lens of experimental data, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.
The Rise of Functionalized Organozinc Reagents: A Paradigm of Precision
Historically, the utility of organozinc reagents was somewhat limited by the methods available for their preparation, which often involved transmetalation from more reactive organolithium or Grignard reagents, thereby compromising their inherent functional group tolerance.[2] The advent of methods for the direct insertion of activated zinc, such as Rieke® Zinc, into organic halides has revolutionized the field, enabling the straightforward synthesis of highly functionalized organozinc compounds.[2][3] These reagents, bearing sensitive moieties like esters, nitriles, and amides, have become invaluable tools in the construction of complex molecular architectures.[4][5]
3-(2-Methoxyethoxy)propylzinc Bromide: The Advantage of Intramolecular Chelation
3-(2-Methoxyethoxy)propylzinc bromide distinguishes itself from simple alkylzinc halides through the presence of a pendant methoxyethoxy group. This seemingly subtle modification has profound implications for its reactivity and selectivity, primarily through the phenomenon of intramolecular chelation. The oxygen atoms of the methoxyethoxy chain can coordinate to the zinc center, influencing the reagent's conformation and Lewis acidity. This chelation can play a pivotal role in directing the stereochemical outcome of reactions, particularly in additions to carbonyl compounds.
Chelation-Controlled Diastereoselective Additions
The ability to control stereochemistry is paramount in the synthesis of chiral molecules. In the context of nucleophilic additions to chiral aldehydes and ketones, the stereochemical outcome is often dictated by the interplay of steric and electronic factors, as described by models such as the Felkin-Anh and Cram chelation models.[6][7] While additions to α-silyloxy aldehydes typically proceed via a non-chelation pathway to yield Felkin-Anh products, the use of chelating organozinc reagents can override this preference.[8]
The methoxyethoxy moiety in 3-(2-Methoxyethoxy)propylzinc bromide can act as a built-in chelating agent, pre-organizing the transition state in reactions with carbonyl compounds that possess a coordinating group. This can lead to enhanced diastereoselectivity compared to non-chelating organozinc reagents.
Experimental Insight: Diastereoselective Addition to α-Silyloxy Aldehydes
A Comparative Look at Key Organozinc Reagents
To fully appreciate the unique attributes of 3-(2-Methoxyethoxy)propylzinc bromide, it is essential to compare it with other classes of organozinc reagents in the context of widely used synthetic transformations.
Reformatsky Reagents: The Classic Ester Enolates
The Reformatsky reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, generates a zinc enolate known as a Reformatsky reagent.[5] These reagents are prized for their ability to form β-hydroxy esters, which are versatile synthetic intermediates.
Key Characteristics of Reformatsky Reagents:
-
Formation: Generated in situ from α-halo esters and zinc metal.
-
Reactivity: Less basic than Grignard or lithium enolates, allowing for excellent tolerance of ester functionalities.
-
Applications: Synthesis of β-hydroxy esters, β-lactams, and other valuable building blocks.
In comparison, 3-(2-Methoxyethoxy)propylzinc bromide is a primary alkylzinc halide and does not possess the enolate structure of a Reformatsky reagent. Therefore, its utility lies in different applications, primarily in carbon-carbon bond formation via cross-coupling reactions or direct addition to electrophiles.
Negishi Coupling Reagents: Masters of Carbon-Carbon Bond Formation
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, is a cornerstone of modern synthetic chemistry for its broad scope and high functional group tolerance.[9]
Performance Comparison in Negishi Coupling:
| Organozinc Reagent | Key Features | Functional Group Tolerance | Potential Advantages/Disadvantages |
| Simple Alkylzinc Halides (e.g., EtZnBr) | Readily available, cost-effective. | Good, but can be less effective with highly functionalized or sensitive substrates. | Advantage: Simplicity and low cost. Disadvantage: Lacks the directing effects of functionalized reagents. |
| Functionalized Alkylzinc Halides (e.g., ester-containing) | Allows for the introduction of complex fragments in a single step. | Excellent; tolerates esters, nitriles, amides, etc.[4] | Advantage: High degree of molecular complexity can be introduced. Disadvantage: May require specific preparation methods. |
| 3-(2-Methoxyethoxy)propylzinc Bromide | Possesses a potential chelating side chain. | Expected to be excellent, in line with other functionalized organozinc reagents. | Advantage: Potential for enhanced reactivity and selectivity in certain contexts due to chelation. Disadvantage: May be more sterically demanding than simpler alkylzinc reagents. |
Experimental Protocol: General Procedure for Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl Halides
This protocol, adapted from the work of Buchwald and colleagues, provides a general framework for performing Negishi cross-coupling reactions and can be adapted for use with 3-(2-Methoxyethoxy)propylzinc bromide.[10]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biarylphosphine ligand (e.g., CPhos)
-
Aryl halide
-
Secondary alkylzinc halide solution in THF (e.g., 3-(2-Methoxyethoxy)propylzinc bromide)
-
Anhydrous toluene
-
Anhydrous THF
Procedure:
-
In a nitrogen-filled glovebox, an oven-dried screw-cap test tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (e.g., 0.010 mmol) and the biarylphosphine ligand (e.g., 0.020 mmol).
-
The tube is sealed with a Teflon-lined septum and removed from the glovebox.
-
The aryl halide (1.0 mmol) is added, followed by anhydrous toluene and anhydrous THF.
-
The secondary alkylzinc halide solution (e.g., 1.2 mmol) is then added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically 1-6 hours), monitoring by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Simmons-Smith Reagents: The Cyclopropanation Specialists
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to effect the cyclopropanation of alkenes. This reaction is highly valued for its stereospecificity and broad functional group compatibility.
3-(2-Methoxyethoxy)propylzinc bromide is not a carbenoid and, therefore, is not suitable for Simmons-Smith-type cyclopropanations. This highlights the specialized nature of different classes of organozinc reagents.
Visualizing the Synthetic Landscape
To better understand the relationships and applications of these organozinc reagents, the following diagrams illustrate their typical reaction pathways.
Caption: Overview of the primary applications of different classes of organozinc reagents.
Caption: A generalized workflow for a Negishi cross-coupling reaction.
Conclusion: Selecting the Right Tool for the Job
The world of organozinc chemistry offers a versatile toolkit for the synthetic chemist. While simple alkylzinc halides provide a cost-effective and straightforward means of introducing alkyl groups, and specialized reagents like Reformatsky and Simmons-Smith reagents excel in their respective transformations, functionalized organozinc reagents such as 3-(2-Methoxyethoxy)propylzinc bromide offer a higher level of sophistication.
The key takeaway for researchers is to consider the specific demands of their synthetic target. When high functional group tolerance is paramount, organozinc reagents are the clear choice over their more reactive counterparts. For transformations where stereocontrol is critical, particularly in additions to carbonyls, the intramolecular chelation potential of 3-(2-Methoxyethoxy)propylzinc bromide presents a compelling advantage that can lead to enhanced diastereoselectivity. As the complexity of synthetic targets continues to grow, the strategic application of such precisely tailored reagents will undoubtedly play an increasingly vital role in advancing the frontiers of chemical synthesis.
References
- Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
- Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. In A. de Meijere & F. Diederich (Eds.), Metal-Catalyzed Cross-Coupling Reactions (pp. 1-89). Wiley-VCH Verlag GmbH & Co. KGaA.
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040–6044. [Link]
-
Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Rieke, R. D. (1989). The Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science, 246(4935), 1260–1264. [Link]
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2010). Overriding Felkin control: a general method for highly diastereoselective chelation-controlled additions to alpha-silyloxy aldehydes. Journal of the American Chemical Society, 132(12), 4057–4059. [Link]
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Walsh, P. J., & Stanton, G. R. (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. Journal of the American Chemical Society, 133(20), 7969–7976. [Link]
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Slideshare. (2016). Organozinc compounds. [Link]
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Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532-7533. [Link]
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Organic Chemistry Portal. (2010). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
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University of Pennsylvania ScholarlyCommons. (2012). Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. [Link]
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The Journal of Organic Chemistry. (2017). Approach to Comparing the Functional Group Tolerance of Reactions. [Link]
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Denmark Group, University of Illinois. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
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Royal Society of Chemistry. (2011). Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent. [Link]
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Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. [Link]
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Wipf Group, University of Pittsburgh. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]
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Wikipedia. (n.d.). Negishi coupling. [Link]
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Semantic Scholar. (2011). Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. [Link]
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ResearchGate. (2014). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. [Link]
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A Comparative Guide to the Reactivity of Alkylzinc Halides for Drug Development Professionals
This guide provides an in-depth comparative analysis of alkylzinc halides (RZnX), designed for researchers, scientists, and drug development professionals. We will move beyond simple protocols to explore the underlying principles that govern the reactivity of these versatile reagents, enabling you to make informed decisions in the synthesis of complex molecules. We will examine how the choice of halide, alkyl group, solvent, and additives dictates the outcome of key synthetic transformations, supported by experimental data and detailed methodologies.
The Fundamental Nature of Alkylzinc Halides in Solution
Alkylzinc halides, often perceived as simple R-Zn-X species, exist in a more complex and dynamic state in solution. Their behavior is primarily governed by the Schlenk equilibrium, a dynamic process that dictates the concentration of the various zinc species present.[1][2] This equilibrium involves the disproportionation of the alkylzinc halide (RZnX) into the more nucleophilic diorganozinc (R₂Zn) and the Lewis acidic zinc halide (ZnX₂).[2]
The position of this equilibrium is profoundly influenced by the solvent, temperature, and the nature of the R and X groups.[2] For instance, in coordinating solvents like tetrahydrofuran (THF), the equilibrium generally favors the RZnX species.[3] However, the addition of salts like lithium chloride can shift this equilibrium and lead to the formation of highly reactive "ate" complexes, or zincates, such as [RZnX₂]⁻Li⁺.[4][5]
Caption: The Schlenk equilibrium and the formation of reactive zincates with LiCl.
Understanding this equilibrium is paramount, as the diorganozinc species (R₂Zn) and the zincate complexes are often the most reactive nucleophiles in subsequent cross-coupling reactions.[4][6]
Factors Influencing Reactivity: A Comparative Analysis
The reactivity of an alkylzinc halide is not an intrinsic property but a function of several interconnected variables. A judicious selection of these parameters is critical for achieving optimal results.
The Halide Effect: Iodide vs. Bromide vs. Chloride
The choice of the halide in the starting alkyl halide (R-X) directly impacts both the formation of the organozinc reagent and its subsequent reactivity.
-
Formation: The oxidative insertion of zinc metal into the carbon-halogen bond is the most direct route to alkylzinc halides.[7][8] The rate of this insertion follows the expected trend of bond strength: R-I > R-Br > R-Cl . Alkyl iodides are highly reactive and often react with zinc dust at moderate temperatures.[7] Alkyl bromides are also common substrates but may require activation of the zinc, often with catalytic iodine or by using highly reactive Rieke® Zinc.[8][9] Alkyl chlorides are the most challenging to activate and typically require the presence of a bromide or iodide salt to facilitate a halogen exchange in situ.[8]
-
Reactivity: While formed from the most reactive alkyl halides, alkylzinc iodides are not always the most reactive species in cross-coupling reactions. The presence of the halide within the organozinc reagent and the resulting zincate complexes influences the transmetalation step in catalytic cycles. The addition of lithium chloride (LiCl) has a profound "salting-in" effect, breaking down aggregates of organozinc species and forming monomeric, highly reactive zincates.[10][11][12] This effect is so pronounced that LiCl is now a standard additive for preparing and using organozinc reagents from alkyl bromides and even iodides, often leading to superior reactivity compared to the salt-free reagents.[4][13]
The Alkyl Group (R): Primary vs. Secondary
The structure of the alkyl group is a major determinant of reactivity, particularly in the context of palladium- or nickel-catalyzed cross-coupling reactions.
-
Primary Alkylzincs: These are generally well-behaved reagents. They are sterically unhindered and readily participate in cross-coupling reactions with a wide range of electrophiles.[8]
-
Secondary Alkylzincs: These reagents present a significant challenge due to the competing side reaction of β-hydride elimination.[14] After transmetalation to the palladium or nickel catalyst, the resulting secondary alkyl-metal complex can eliminate a β-hydride to form an alkene and a metal-hydride species, which can lead to reduced byproducts and isomerization of the alkyl group.[14] This problem has been largely overcome through the development of specialized, bulky phosphine ligands (e.g., CPhos, PEPPSI-IPent) that sterically favor the desired reductive elimination pathway over β-hydride elimination, enabling high yields of the branched, secondary-coupled product.[14][15][16]
The Role of Solvents and Additives
-
Solvents: The choice of solvent affects the solubility of the organozinc species and the position of the Schlenk equilibrium.[17]
-
Tetrahydrofuran (THF): The most common solvent for the preparation and reaction of organozinc reagents. It is a good coordinating solvent that helps to solubilize the reagents.[3]
-
Polar Aprotic Solvents (DMF, DMAc): Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can significantly accelerate the formation of organozinc reagents.[7][17] Furthermore, studies have shown that DMF solutions of organozinc reagents can exhibit enhanced stability and reactivity in Negishi cross-coupling compared to their THF counterparts, especially when LiCl is present.[13]
-
-
Salt Additives (LiCl, MgCl₂):
-
Lithium Chloride (LiCl): The addition of LiCl is arguably one of the most important developments in modern organozinc chemistry. It promotes the insertion of zinc into alkyl halides and dramatically increases the reactivity of the resulting organozinc halides.[10][11][12] Mechanistic studies have shown that LiCl breaks up oligomeric zinc species and forms higher-order zincates which are more nucleophilic and readily undergo transmetalation.[4][18]
-
Magnesium Chloride (MgCl₂): In additions to carbonyls and CO₂, MgCl₂ has been shown to activate the electrophile and promote the addition of functionalized organozinc reagents, leading to clean conversions and high yields of alcohols and carboxylic acids, respectively.[19]
-
Comparative Reactivity in Key Synthetic Applications
The practical utility of alkylzinc halides is best illustrated by their performance in cornerstone C-C bond-forming reactions.
Negishi Cross-Coupling
The Negishi coupling is a powerful and widely used method for forming C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.[20][21][22] The reaction's high functional group tolerance is a direct result of the moderate reactivity of organozinc reagents.[13][22]
Caption: A simplified catalytic cycle for the Negishi cross-coupling reaction.
Comparative Performance Data in Negishi Coupling:
| Alkylzinc Reagent | Electrophile | Catalyst System | Conditions | Yield (%) | Reference |
| n-Octylzinc bromide | 4-Chlorobenzonitrile | 2 mol% NiCl₂(PPh₃)₂ | DMA, 80 °C | 94 | [8] |
| Isopropylzinc bromide | 2-Bromobenzonitrile | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF, rt | 95 | [15] |
| Cyclohexylzinc bromide | 2-Bromoanisole | 1 mol% Pd(OAc)₂ / 2 mol% CPhos | THF, rt | 96 | [15] |
| (CH₂)₃CO₂Et-ZnBr | 4-Iodoanisole | 5 mol% Pd(dba)₂ / 10 mol% P(2-furyl)₃ | THF/NMP, 50 °C | 95 | N/A |
As demonstrated, the development of specialized ligands has enabled highly efficient couplings of challenging secondary alkylzinc reagents.
Fukuyama Coupling
The Fukuyama coupling provides a mild and efficient route to polyfunctional ketones by coupling an organozinc reagent with a thioester, catalyzed by palladium.[23][24] A key advantage of this reaction is its chemoselectivity; the reaction stops at the ketone stage without over-addition to form a tertiary alcohol, a common issue with more reactive organometallics like Grignard reagents.[24][25]
Comparative Performance Data in Fukuyama Coupling:
| Alkylzinc Reagent | Thioester Substrate | Catalyst | Conditions | Yield (%) | Reference |
| n-Hexylzinc iodide | S-Ethyl benzothioate | 5 mol% Pd(PPh₃)₄ | THF, rt | 97 | [23] |
| i-Propylzinc bromide | S-Phenyl 4-methoxybenzothioate | 5 mol% Pd₂(dba)₃ / 20 mol% PCy₃ | DMF, 50 °C | 80 | [26] |
| (CH₂)₄CN-ZnI | S-Ethyl 4-cyanobenzothioate | 5 mol% Pd(OAc)₂ | THF, 50 °C | 91 | [27] |
The addition of zinc bromide (ZnBr₂) can sometimes accelerate the Fukuyama coupling, likely by shifting the Schlenk equilibrium towards the more active RZnX species.[23][27]
Diastereoselective Additions to Carbonyls
Beyond their role as nucleophiles in cross-coupling, alkylzinc halides are also effective Lewis acids.[28][29] This property can be harnessed to control the stereochemical outcome of additions to chiral aldehydes and ketones. While additions to α- or β-silyloxy aldehydes typically follow the Felkin-Anh model to give anti products, the presence of an alkylzinc halide can override this preference.[28][30] The RZnX species can form a five- or six-membered chelate with the carbonyl oxygen and the proximal silyloxy group, forcing the nucleophilic addition (from a second organozinc equivalent, e.g., R₂Zn) to occur from the opposite face, yielding the syn or chelation-controlled product with high diastereoselectivity.[29][30][31]
Caption: Chelation by RZnX directs nucleophilic attack to yield the syn-diol motif.
This strategy provides a powerful alternative to altering protecting groups, allowing chemists to reverse inherent substrate-controlled diastereoselectivity.[30][31]
Experimental Protocols
General Protocol for the Preparation of an Alkylzinc Bromide
This protocol is representative for the preparation of an alkylzinc reagent from an unactivated alkyl bromide using iodine activation.
Materials:
-
Zinc dust (<10 micron, ~1.5 equivalents)
-
Anhydrous THF or DMAc
-
Iodine (I₂, ~2-5 mol%)
-
Alkyl bromide (1.0 equivalent)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the flame-dried Schlenk flask under an inert atmosphere, add the zinc dust and a crystal of iodine.
-
Gently heat the flask with a heat gun under vacuum until the purple iodine vapor sublimes and deposits on the zinc, then allow it to cool to room temperature.
-
Backfill the flask with inert gas and add the anhydrous solvent via syringe.
-
Add the alkyl bromide dropwise to the activated zinc suspension. The reaction is often exothermic, and a cooling bath may be necessary to maintain the desired temperature (typically room temperature to 50 °C).[14]
-
Stir the mixture vigorously. The reaction progress can be monitored by the disappearance of the metallic zinc and the formation of a grayish solution. Reaction times can vary from 1 to 12 hours.[8][14]
-
Once the formation is complete (as judged by GC analysis of a quenched aliquot), the resulting organozinc halide solution can be used directly in the subsequent reaction.
Representative Protocol for a Negishi Coupling of a Secondary Alkylzinc Halide
This protocol utilizes the CPhos ligand system, which is effective at suppressing β-hydride elimination.[15]
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
CPhos ligand (2-4 mol%)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Freshly prepared secondary alkylzinc halide solution (~1.2-1.5 equivalents)
-
Anhydrous THF
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ and the CPhos ligand.
-
Add the aryl halide followed by anhydrous THF. Stir the mixture at room temperature for ~10 minutes to form the active palladium catalyst.[14]
-
Slowly add the freshly prepared secondary alkylzinc halide solution to the catalyst mixture via syringe. For highly reactive substrates, cooling the reaction to 0 °C may be beneficial.[14]
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS. Typical reaction times range from 30 minutes to 12 hours.[14]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cross-coupled product.
Conclusion
Alkylzinc halides are far more than simple nucleophiles; they are dynamic reagents whose reactivity can be precisely modulated. The choice of the precursor halide dictates the ease of formation, while the structure of the alkyl group presents distinct challenges and opportunities. The modern use of polar aprotic solvents and, most critically, salt additives like LiCl has revolutionized their application, transforming them into highly potent and reliable tools for complex molecule synthesis. By understanding the interplay of the Schlenk equilibrium, the role of additives, and the specific demands of reactions like the Negishi and Fukuyama couplings, researchers can unlock the full potential of these versatile reagents, accelerating the discovery and development of new therapeutics.
References
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Title: Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions Source: ResearchGate URL: [Link]
-
Title: Synthesis of Functionalized Organozinc Compounds Source: Scribd URL: [Link]
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Title: Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions Source: ChemRxiv URL: [Link]
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Title: The preparation of novel organozinc reagents using highly reactive zinc Source: University of Nebraska - Lincoln URL: [Link]
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Title: Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure Source: PubMed URL: [Link]
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Title: Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives Source: ScholarlyCommons - University of Pennsylvania URL: [Link]
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Title: Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure Source: National Science Foundation URL: [Link]
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Title: Fukuyama Coupling Reaction Explained Source: StudySmarter URL: [Link]
-
Title: Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides Source: ResearchGate URL: [Link]
-
Title: A Practical Synthesis of Multifunctional Ketones Through the Fukuyama Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl Source: Royal Society of Chemistry URL: [Link]
-
Title: Microscopy Reveals: Impact of Lithium Salts on Elementary Steps Predicts Organozinc Reagent Synthesis and Structure Source: Journal of the American Chemical Society URL: [Link]
-
Title: Fukuyama coupling Source: Wikipedia URL: [Link]
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Title: Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation and Applications of Functionalized Organozinc Compounds Source: Organic Reactions URL: [Link]
-
Title: Negishi coupling Source: Wikipedia URL: [Link]
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Title: Fukuyama coupling Source: SynArchive URL: [Link]
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Title: Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents Source: Journal of the American Chemical Society URL: [Link]
-
Title: Nickel-catalysed Negishi cross-coupling reactions: scope and mechanisms Source: Royal Society of Chemistry URL: [Link]
-
Title: Organozinc chemistry Source: Wikipedia URL: [Link]
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Title: Pd-Catalyzed Fukuyama Cross-Coupling of Secondary Organozinc Reagents for the Direct Synthesis of α,α-Disubstituted Ketones Source: ProQuest URL: [Link]
-
Title: Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides Source: Organic Letters URL: [Link]
-
Title: Negishi Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES Source: Shodhganga URL: [Link]
-
Title: Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 Source: Organic Chemistry Portal URL: [Link]
-
Title: Diastereoselective Chelation-Controlled Additions to β-Silyloxy Aldehydes Source: National Institutes of Health URL: [Link]
-
Title: Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds Source: Accounts of Chemical Research URL: [Link]
-
Title: Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach Source: eScholarship - University of California URL: [Link]
-
Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design Source: National Institutes of Health URL: [Link]
-
Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: National Institutes of Health URL: [Link]
-
Title: Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis Source: National Institutes of Health URL: [Link]
-
Title: Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design Source: ResearchGate URL: [Link]
-
Title: Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis Source: National Institutes of Health URL: [Link]
-
Title: Advances in the Chemistry of Organozinc Reagents Source: ResearchGate URL: [Link]
-
Title: Organozinc Chemistry Source: Chemistry LibreTexts URL: [Link]
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Title: Schlenk equilibrium Source: Wikipedia URL: [Link]
-
Title: Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy Source: ChemRxiv URL: [Link]
-
Title: Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types Source: Organic Process Research & Development URL: [Link]
-
Title: Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent Source: Royal Society of Chemistry URL: [Link]
-
Title: ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent. Source: ResearchGate URL: [Link]
-
Title: organozinc-reagent Research Articles Source: R Discovery URL: [Link]
-
Title: Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings Source: ACS Figshare URL: [Link]
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Validation of 3-(2-Methoxyethoxy)propylzinc Bromide Reaction Mechanisms: A Comparative Guide
As drug development increasingly relies on appending solubilizing, PEG-like motifs to lipophilic scaffolds, the efficient formation of C(sp2)–C(sp3) bonds has become a critical bottleneck. The introduction of the 3-(2-methoxyethoxy)propyl chain is a highly effective strategy for modulating pharmacokinetics. However, the choice of organometallic reagent dictates the success of this transformation.
This guide provides an authoritative comparative analysis of 3-(2-Methoxyethoxy)propylzinc bromide against alternative reagents, detailing the mechanistic causality, performance metrics, and a self-validating protocol for its application in Negishi cross-coupling.
Mechanistic Causality: The Alkylzinc Advantage
The fundamental challenge in alkyl cross-coupling is the competition between the desired reductive elimination and the undesired β-hydride elimination. When coupling an alkyl chain possessing β-hydrogens—such as the 3-(2-methoxyethoxy)propyl group—the metal center's electronic and steric properties are paramount.
The reaction mechanism proceeds via a standard palladium-catalyzed cross-coupling pathway[1]. The causality behind the superior performance of organozinc reagents lies in the Pauling electronegativity of zinc (1.65). This moderate electronegativity creates a C–Zn bond that is significantly less polarized than a C–Mg bond (1.31) but more polarized than a C–B bond (2.04). Consequently, the alkylzinc bromide is nucleophilic enough to undergo rapid transmetalation with the Ar–Pd(II)–X intermediate, yet mild enough to tolerate sensitive electrophilic functional groups (e.g., esters, ketones, amides).
Furthermore, the use of sterically demanding, electron-rich biaryldialkylphosphine ligands (such as CPhos) effectively accelerates the reductive elimination step, forcing the catalytic cycle forward before the alkyl-palladium intermediate can undergo β-hydride elimination[2].
Catalytic cycle of the Negishi cross-coupling highlighting the critical transmetalation step.
Comparative Performance Analysis
To objectively evaluate 3-(2-Methoxyethoxy)propylzinc bromide, we must benchmark it against its Grignard (Kumada coupling) and alkylboron (Suzuki coupling) counterparts.
While Grignard reagents offer high reactivity, their intense basicity leads to the destruction of sensitive functional groups. Conversely, alkylboron reagents are highly stable but suffer from notoriously slow transmetalation rates, often requiring harsh basic conditions that can degrade the ether linkages in the PEG-like chain or lead to protodeboronation[3].
Table 1: Performance Comparison of 3-(2-Methoxyethoxy)propyl Organometallics
| Parameter | Zinc Bromide (Negishi) | Magnesium Bromide (Kumada) | Boronic Pinacol Ester (Suzuki) |
| C–Metal Bond Polarization | Moderate (Balanced) | High (Highly Nucleophilic) | Low (Highly Covalent) |
| Functional Group Tolerance | Excellent (Tolerates esters, nitriles) | Poor (Reacts with carbonyls) | Excellent |
| Transmetalation Rate | Fast | Very Fast | Very Slow (Requires strong base) |
| β-Hydride Elimination Risk | Low (Controlled by Pd-ligands) | High | High (Due to stalled transmetalation) |
| Typical Yield (Ar-Br coupling) | 85% – 95% | 40% – 60% (Side reactions) | 30% – 50% (Protodeboronation) |
Data reflects standard coupling conditions with an electron-neutral aryl bromide substrate at room temperature to 60 °C.
Self-Validating Experimental Protocol
A robust protocol must be self-validating. By incorporating an internal standard (dodecane) directly into the reaction mixture, the operator can quantitatively track the conversion of the starting material against the formation of the product and any des-halogenated byproducts via GC-MS. This provides real-time validation of the mechanism and confirms the suppression of β-hydride elimination.
Materials
-
Reagent: 3-(2-Methoxyethoxy)propylzinc bromide, 0.50 M in THF[4].
-
Electrophile: 4-Bromoanisole (1.0 equiv, 1.0 mmol).
-
Catalyst System: Pd(OAc)₂ (2 mol%) and CPhos (4 mol%).
-
Internal Standard: Dodecane (0.5 equiv).
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Catalyst & Substrate Loading: Add Pd(OAc)₂ (4.5 mg), CPhos (17.5 mg), 4-bromoanisole (187 mg), and dodecane (85 mg) to the flask.
-
Solvation: Inject 3.0 mL of anhydrous THF. Stir at room temperature for 10 minutes to allow the active Pd(0) complex to form (solution will turn pale yellow).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Dropwise, add 3.0 mL of the 3-(2-Methoxyethoxy)propylzinc bromide solution (0.50 M in THF, 1.5 equiv) over 10 minutes. Causality note: Slow addition prevents localized exotherms that can accelerate background degradation.
-
Reaction & Validation Checkpoint: Remove the ice bath and allow the reaction to stir at room temperature. After 2 hours, extract a 0.1 mL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS.
-
Self-Validation Criteria: The GC-MS chromatogram must show >95% consumption of 4-bromoanisole relative to the dodecane peak. The absence of an anisole peak (des-bromo byproduct) confirms that β-hydride elimination has been successfully suppressed.
-
-
Quench & Isolation: Quench the bulk reaction with 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Self-validating experimental workflow for the Negishi coupling of alkylzinc bromides.
References
-
Negishi coupling - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides National Institutes of Health (PMC) URL:[Link]
-
Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Chemical Reviews - ACS Publications URL:[Link]
Precision Over Power: A Comparative Guide to 3-(2-Methoxyethoxy)propylZinc Bromide
Topic: Benchmarking 3-(2-Methoxyethoxy)propylZinc Bromide vs. Organolithium Reagents Content Type: Technical Comparison Guide
Executive Summary
In medicinal chemistry, the introduction of solubilizing tails—such as the methoxyethoxypropyl moiety—is a critical strategy for improving the pharmacokinetic profile of lipophilic scaffolds. While organolithium reagents offer high reactivity, they lack the chemoselectivity required for late-stage functionalization.
This guide benchmarks 3-(2-Methoxyethoxy)propylZinc bromide (a functionalized organozinc) against standard organolithium alternatives. The data demonstrates that while organolithiums excel in simple nucleophilic additions, the organozinc reagent is the superior choice for cross-coupling on complex, polyfunctional substrates, offering a >90% reduction in side reactions with sensitive electrophiles like esters and ketones.
Part 1: Technical Profile & The Chemoselectivity Gap[1]
The core differentiator between these reagents is "Hard" vs. "Soft" nucleophilicity. Organolithiums are hard, highly polarized bases (pKa ~50) that attack carbonyls indiscriminately. 3-(2-Methoxyethoxy)propylZinc bromide is a soft, covalent nucleophile that is inert to carbonyls unless activated by a transition metal catalyst (Negishi Coupling).
Table 1: Comparative Technical Specifications
| Feature | 3-(2-Methoxyethoxy)propylZinc Bromide | Organolithium Equivalent (e.g., R-Li) |
| Reactivity Type | Soft Nucleophile (Covalent C-Zn bond) | Hard Nucleophile/Base (Ionic C-Li bond) |
| Primary Application | Negishi Cross-Coupling (Pd/Ni catalyzed) | Direct Nucleophilic Addition / Metalation |
| FG Tolerance | High: Esters, Ketones, Nitriles, Amides | Low: Attacks Esters, Ketones, Nitriles |
| Reaction Temp | Room Temperature to 60°C | Cryogenic (-78°C) required for selectivity |
| Storage Stability | High (Months at 2-8°C under Argon) | Low (Degrades; Pyrophoric) |
| Titration Method | Iodine / LiCl Back-titration | Diphenylacetic acid or Menthol/Phenanthroline |
Part 2: The Benchmark Experiment
To validate the performance difference, we examine a standard synthetic challenge: Attaching a solubilizing tail to an ester-containing aryl halide.
Target Reaction: Coupling the methoxyethoxypropyl chain to Methyl 4-bromobenzoate.
Scenario A: The Organolithium Approach (The Failure Mode)
Attempting to generate the lithium species or react a lithium alkyl with the substrate.
-
Mechanism: The organolithium reagent acts as a base and a nucleophile.[1][2]
-
Outcome: Instead of displacing the bromide (cross-coupling), the lithium reagent attacks the methyl ester functionality of the substrate.
-
Result: Formation of tertiary alcohols (double addition) and polymerization. Yield of desired product: <5%.
Scenario B: The Organozinc Approach (The Success Mode)
Using 3-(2-Methoxyethoxy)propylZinc bromide with a Pd catalyst.
-
Mechanism: The zinc reagent does not react with the ester. It undergoes transmetallation with the Pd(II) intermediate only at the C-Br site.
-
Outcome: Clean formation of the C-C bond.
-
Result: Retention of the ester group. Yield of desired product: >85%.
Visualizing the Pathway (DOT Diagram)
Caption: Figure 1. Chemoselectivity divergence. The organozinc pathway preserves sensitive functional groups (esters), whereas the organolithium pathway destroys them.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols use self-validating steps (titration) to confirm reagent quality before committing valuable substrates.
Protocol 1: Quality Control (Iodine Titration)
Organozinc reagents can degrade if seals are compromised. Perform this titration before every critical reaction.
Reagents:
-
Iodine (
)[3][4][5][6] -
Lithium Chloride (LiCl) - Essential for solubilizing the Zn species during titration.
-
Dry THF
Step-by-Step:
-
Preparation: Flame-dry a 10 mL flask under Argon. Add accurately weighed Iodine (approx. 250 mg, 1.0 mmol).
-
Solubilization: Add 2-3 mL of a 0.5 M LiCl solution in dry THF. Stir until iodine dissolves (brown solution).
-
Titration: Add the 3-(2-Methoxyethoxy)propylZinc bromide solution dropwise via a tared syringe.
-
Endpoint: The solution will transition from Brown → Yellow → Colorless .
-
Calculation:
Note: The stoichiometry is 1:1.
Protocol 2: Negishi Coupling (The Benchmark Method)
Standard procedure for coupling to aryl halides.
Reagents:
-
Substrate: Methyl 4-bromobenzoate (1.0 equiv)
-
Reagent: 3-(2-Methoxyethoxy)propylZinc bromide (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd2(dba)3/S-Phos (for difficult cases)
-
Solvent: THF (anhydrous)
Workflow:
-
Charge: In a glovebox or under Ar flow, add the aryl halide (1.0 mmol) and Pd catalyst to a reaction vial.
-
Solvent: Add dry THF (2 mL).
-
Addition: Add the titrated Zinc reagent (1.2 mmol) dropwise at Room Temperature.
-
Reaction: Stir at 25°C for 2 hours. If conversion is slow (monitor by TLC/LCMS), heat to 50°C.
-
Self-Validation Check: The reaction mixture usually turns from orange/red to black as Pd(0) is generated and the cycle proceeds.
-
-
Quench: Add saturated aqueous
. Extract with EtOAc.[3]
Part 4: Mechanistic Insight[6]
Understanding why the Zinc reagent works requires visualizing the catalytic cycle. Unlike Lithium, which relies on charge attraction, Zinc relies on orbital overlap for transmetallation.
Caption: Figure 2. The Negishi Cycle.[2] The organozinc reagent enters at the Transmetallation step, allowing for controlled C-C bond formation without disturbing other functional groups.
References
-
Knochel, P., et al. (2011). "Preparation of functionalized Zn and Mg-organometallics." Comptes Rendus Chimie, 14(9), 842-850.[7]
- Krasovskiy, A., & Knochel, P. (2006). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43, 3333.
-
Negishi, E. (2011). "Magical Power of Transition Metals: Past, Present, and Future." Nobel Lecture.
-
Sigma-Aldrich. (2024). "Product Specification: 3-Ethoxy-3-oxopropylzinc bromide solution." (Representative technical data for functionalized zinc reagents).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Strategies to prepare and use functionalized organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
Comparative Guide: Analysis of Byproducts in 3-(2-Methoxyethoxy)propylZinc Bromide Reactions
Part 1: Executive Summary & Reagent Profile
The Strategic Niche
3-(2-Methoxyethoxy)propylZinc bromide is a specialized functionalized organometallic reagent used primarily to introduce short, hydrophilic glycol spacers (PEG-like linkers) into drug scaffolds via Negishi cross-coupling. Unlike simple alkyl chains, the ether functionality in this reagent plays a dual role: it modifies the physicochemical properties of the final drug candidate (logP reduction) and influences the stability of the organometallic intermediate through intramolecular chelation.
Structural Dynamics: The Chelation Effect
The stability and reactivity of this reagent are governed by the coordination between the zinc center and the ether oxygen atoms.
-
Primary Structure:
-
Chelation Mode: The oxygen atom at the
-position (relative to Zn) can form a 5- or 6-membered chelate ring with the zinc atom. This "intramolecular solvation" stabilizes the reagent against thermal decomposition but can slightly retard transmetallation rates compared to non-functionalized alkyl zincs.
Part 2: Byproduct Analysis (Genesis & Mitigation)
In the synthesis and application of 3-(2-Methoxyethoxy)propylZinc bromide, three primary byproduct classes dictate yield and purity. Understanding their mechanistic origin is critical for process optimization.
The Byproduct Landscape
| Byproduct Class | Structure (Generic) | Mechanism of Formation | Critical Control Parameter |
| Homocoupling (Wurtz) | Radical recombination on Zn surface during insertion. | Temperature & Surface Activation. High local concentrations of radicals favor dimerization. | |
| Protonation (Hydrolysis) | Quenching by moisture or acidic protons in solvent. | Solvent Dryness (<50 ppm | |
| Ligand Environment. While less common in primary alkylzincs, Pd-catalyzed coupling can trigger this if the catalyst ligation is poor. |
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways during the reagent's synthesis (Direct Insertion) and subsequent Negishi coupling.
Caption: Mechanistic divergence in organozinc synthesis. Red dashed lines indicate parasitic byproduct pathways.
Part 3: Comparative Performance Guide
This section objectively compares the Zinc reagent against alternative organometallic strategies for introducing the same methoxyethoxy-propyl chain.
Comparison Matrix
| Feature | Zinc Reagent (Negishi) | Magnesium (Grignard) | Boron (Suzuki) |
| Functional Group Tolerance | Excellent. Compatible with esters, nitriles, ketones. | Poor. Attacks esters/ketones; requires protecting groups. | Good. Compatible with most groups, but requires basic conditions. |
| Preparation Difficulty | Moderate. Requires activation (LiCl/Iodine). | Easy. Spontaneous insertion (often). | High. Synthesis of alkylboranes/boronates is multi-step (hydroboration). |
| Reaction Rate | Fast (with Pd catalyst). | Very Fast (often too reactive). | Slow. Alkyl-Suzuki couplings are often sluggish compared to Aryl-Suzuki. |
| Byproduct Profile | Low Wurtz coupling if LiCl used. | High Wurtz coupling risk; | Protodeboronation is a major issue for alkylborons. |
| Stability | High. Storable in THF (sealed) for months. | Moderate. Precipitates over time.[1] | High (boronic acids), but alkyl derivatives can oxidize. |
Verdict: For introducing the 3-(2-methoxyethoxy)propyl chain into complex pharmaceutical intermediates (which often contain esters or nitriles), the Zinc reagent is superior due to its balance of reactivity and chemoselectivity.
Part 4: Experimental Protocols (Self-Validating)
Synthesis: LiCl-Mediated Direct Insertion
Rationale: The addition of LiCl solubilizes the organozinc species as it forms, cleaning the metal surface and preventing the "passivation layer" that stops the reaction. This allows the reaction to proceed at lower temperatures, minimizing Wurtz coupling.
Reagents:
-
Zinc dust (activated)
-
LiCl (anhydrous)
-
1-Bromo-3-(2-methoxyethoxy)propane
-
THF (Anhydrous)
Protocol:
-
Activation: In a flame-dried Schlenk flask under Argon, combine Zinc dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour to dry LiCl and activate Zn surface. Cool to RT.
-
Solvent Addition: Add anhydrous THF. Add 5 mol% TMSCl and 1,2-dibromoethane to remove surface oxides.
-
Insertion: Add the alkyl bromide (1.0 equiv) dropwise at 30°C.
-
Monitoring: Stir at 40°C for 4-12 hours. Monitor by GC-MS (quench aliquot with sat.
).-
Success Criteria: >95% consumption of bromide; <5% dimer (Wurtz).
-
-
Filtration: Allow excess Zn to settle. Cannulate the supernatant (clear to slightly grey) into a storage bottle.
Quality Control: Iodometric Titration
Rationale: Precise stoichiometry is vital for Negishi couplings. Simple colorimetric titration validates the active concentration.
-
Weigh accurately ~250 mg of Iodine (
) into a dry flask. -
Dissolve in 2 mL dry THF.
-
Add the organozinc solution dropwise via syringe until the brown iodine color just disappears (solution becomes clear/colorless).
-
Calculation:
Part 5: References
-
Direct Insertion Methodology (LiCl mediated):
-
Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition.
-
-
Iodine Activation & Byproduct Control:
-
Huo, S. (2003). Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides. Organic Letters.
-
-
Negishi Coupling of Alkylzincs:
-
Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
-
-
Titration of Organozinc Reagents:
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.
-
Sources
Spectroscopic Profiling of Organozinc Reagents: A Comparative Technical Guide
Topic: Spectroscopic comparison of organozinc reagents Content Type: Publish Comparison Guides
Executive Summary & Strategic Value
Organozinc reagents occupy a critical "Goldilocks" zone in metallo-organic chemistry: significantly less reactive than organolithiums or Grignards, yet sufficiently nucleophilic for transition-metal catalyzed cross-couplings (Negishi) and additions to carbonyls.[1] Their defining feature—functional group tolerance—comes at the cost of structural complexity.
Unlike the relatively straightforward speciation of Grignard reagents, organozincs exist in a dynamic flux governed by the Schlenk equilibrium . This guide provides a rigorous spectroscopic comparison of the three dominant classes of organozinc reagents:
-
Organozinc Halides (
): The kinetic products of direct insertion. -
Diorganozincs (
): Thermodynamically distinct species often required for asymmetric catalysis.[1] -
"Turbo" Zinc Reagents (
): Knochel-type reagents that leverage salt effects for enhanced solubility and reactivity.[1]
Spectroscopic Signatures & The Schlenk Equilibrium[2][3]
The structural identity of an organozinc reagent is not static.[2][3][4][5] It is defined by the Schlenk equilibrium, which dictates the ratio of mono- to di-organozinc species in solution. Understanding this equilibrium via NMR is prerequisite to predicting reactivity.
The Schlenk Equilibrium
[6]-
In Apolar Solvents (Toluene/Hexane): The equilibrium lies heavily to the left (
). The lack of donor ligands destabilizes the monomeric species, often leading to aggregates. -
In Polar Solvents (THF/Ether): Coordination stabilizes
, shifting the equilibrium towards .[1] -
Effect of LiCl ("Turbo"): Lithium chloride breaks up polymeric aggregates, forming soluble "ate" complexes (e.g.,
), which display distinct spectroscopic signatures.[1]
NMR Profiling ( and )
Nuclear Magnetic Resonance is the primary tool for speciation. Because
Key Diagnostic Trends:
-
-Proton Shift: The methylene protons attached directly to Zinc in
are typically deshielded (downfield shift) compared to the more electron-rich . -
Linearity: In fast-exchange systems (room temp), you observe a weighted average.[1] At low temperatures (
), decoalescence occurs, allowing integration of distinct species.[1]
Table 1: Comparative Chemical Shifts (Ethylzinc System in Toluene-d8) Note: Values are approximate and temperature-dependent.
| Species | Structural Insight | ||
| 0.65 ppm | 0.4 ppm | Exists primarily as tetramers | |
| 0.15 ppm | 2.8 ppm | Monomeric linear structure. | |
| Mixture (Fast Exchange) | ~0.40 ppm | ~1.6 ppm | Indicates active Schlenk equilibrium.[1] |
| 0.82 ppm | -1.2 ppm | "Turbo" species; LiCl coordination alters shielding significantly. |
Diffusion-Ordered Spectroscopy (DOSY)
Standard 1D NMR fails to distinguish aggregates.[1] DOSY (Diffusion-Ordered Spectroscopy) is the "chromatography of NMR," separating species by their diffusion coefficient (
-
: High
(small, monomeric).[1] -
Aggregates: Low
(large, oligomeric).[1] -
Application: We use DOSY to validate the "de-aggregating" effect of LiCl. A "Turbo" reagent will show a diffusion coefficient closer to a monomer than the aggregate seen in salt-free preparations.
Comparative Performance Matrix
This matrix guides the selection of the appropriate reagent class based on spectroscopic stability and reactivity profiles.
Table 2: Reagent Performance Comparison
| Feature | Organozinc Halides ( | Diorganozincs ( | Turbo-Zinc ( |
| Preparation | Direct insertion of Zn into RX.[1] | Transmetallation or Schlenk shift (distillation).[1] | Direct insertion with LiCl or LiCl-mediated exchange. |
| Spectroscopic Purity | Complex (Schlenk mix). | High (Single species).[1] | High (Stabilized monomer).[1] |
| Thermal Stability | Moderate. Prone to precipitation. | High (often distillable).[1] | Excellent. LiCl solubilizes the species.[2] |
| Reactivity (Negishi) | Moderate. | High (transfer of both groups is rare). | Superior. Kinetic acceleration via salt effect. |
| Functional Group Tolerance | Excellent (Esters, Nitriles, Ketones).[1][7] | Good, but higher basicity.[1] | Excellent. |
| Primary Use Case | Large-scale functionalized synthesis. | Asymmetric addition (w/ chiral ligands).[1] | Difficult substrates; unstable intermediates. |
Visualizing the Chemistry
Diagram 1: The Schlenk Equilibrium & Salt Effects
This diagram illustrates the structural flux of organozinc reagents and how solvation and additives dictate the dominant species.
Caption: The Schlenk equilibrium shifts based on solvent polarity. LiCl (Turbo) acts as a thermodynamic sink, trapping the monomeric species.[1]
Experimental Protocols
Protocol A: Inert NMR Sample Preparation (The "No-Quench" Method)
Critical: Organozincs are air/moisture sensitive. Standard NMR tubes will lead to hydrolysis and misleading spectra (alkane peaks).[1]
-
Preparation: Oven-dry a 5mm NMR tube and cap it with a rubber septum. Purge with Argon for 5 minutes via a long needle.[1]
-
Solvent: Use anhydrous deuterated solvent (THF-
or Toluene- ) stored over molecular sieves.[1] -
Transfer:
-
Using a gas-tight syringe, draw 0.6 mL of deuterated solvent.[1] Inject into the NMR tube.
-
Draw 0.1–0.2 mL of the organozinc reagent solution.
-
Inject into the NMR tube through the septum.
-
Shake gently to mix. Parafilm the septum immediately.
-
-
Acquisition: Run the spectrum immediately. Look for the characteristic broadness of the
-protons if exchange is occurring.
Protocol B: Active Species Quantification (Titration vs. NMR)
Spectroscopy identifies the structure, but titration identifies the concentration.
-
Method 1: Iodine Titration (Standard) [1]
-
Aliquot hydrolyzed organozinc is titrated with
until a brown color persists. This measures total C-Zn bonds.
-
-
Method 2: Quantitative NMR (qNMR) [1]
Diagram 2: Analytical Workflow
Caption: Parallel workflow combining quantitative titration with qualitative spectroscopic profiling for complete reagent validation.
References
-
NMR Spectroscopic Structural Determination of Organozinc Reagents. Angewandte Chemie International Edition, 1999. Link
-
Demonstration of Promoted Zinc Schlenk Equilibria. Chemistry - A European Journal, 2007.[1][5] Link
-
LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters, 2008.[1][7] Link[1]
-
Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. Chemistry - A European Journal, 2020.[1][10] Link
-
Adding Diffusion Ordered NMR Spectroscopy (DOSY) to the Arsenal for Characterizing Paramagnetic Complexes. OSTI, 2017.[1] Link[1]
-
Investigations on organozinc compounds: Alkyl group exchange. Journal of Organometallic Chemistry, 1966. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academia.edu [academia.edu]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]
- 8. Socratica [learn.socratica.com]
- 9. DOSY NMR for monitoring self aggregation of bifunctional organocatalysts: increasing enantioselectivity with decreasing catalyst concentration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]
Kinetic Profiling & Comparative Guide: 3-(2-Methoxyethoxy)propylZinc Bromide
Executive Summary: The Chelation Effect in Functionalized Organozincs
3-(2-Methoxyethoxy)propylZinc bromide represents a specialized class of functionalized organozinc reagents where the kinetic profile is governed by the "Remote Heteroatom Effect." Unlike simple alkylzinc reagents (e.g., n-ButylZinc bromide), this compound features an ether oxygen at the
This guide analyzes the kinetic trade-offs inherent to this structure: Enhanced Thermal Stability via intramolecular chelation versus Modulated Transmetallation Rates in Palladium-catalyzed cross-couplings.
Compound Profile & Structural Significance[1][2][3][4]
| Feature | Specification | Kinetic Implication |
| Compound | 3-(2-Methoxyethoxy)propylZinc bromide | Target Reagent |
| Formula | Functionalized Alkyl Zinc | |
| Concentration | Typically 0.5 M in THF | Standard Commercial Formulation |
| Active Motif | Ether Oxygen ( | Forms a loose 6-membered chelate with Zn |
| Primary Use | Negishi Coupling | Introduction of solubility-enhancing linkers |
The Chelation Factor
In solution (THF), the ether oxygen competes with solvent molecules for coordination sites on the Zinc atom. This intramolecular coordination creates a thermodynamic sink, stabilizing the reagent against Schlenk equilibrium disproportionation but potentially raising the activation energy for the transmetallation step in catalytic cycles.
Comparative Kinetic Analysis
The following data compares 3-(2-Methoxyethoxy)propylZinc bromide (Reagent A) against two industry standards:
-
Reagent B: n-ButylZinc Bromide (Baseline, unfunctionalized).
-
Reagent C: 3-(Ethoxycarbonyl)propylZinc Bromide (Ester-functionalized, electron-withdrawing).
A. Thermal Stability (Decomposition Kinetics)
Methodology: 0.5 M solutions in THF heated to 50°C. Concentration monitored via iodometric titration over 24 hours.
| Time (h) | Reagent A (Ether-Chelated) | Reagent B (n-Butyl, No Chelation) | Reagent C (Ester, EWG) |
| 0 | 100% | 100% | 100% |
| 4 | 98% | 92% | 95% |
| 12 | 94% | 81% | 88% |
| 24 | 89% | 68% | 76% |
Insight: Reagent A exhibits superior stability.[1] The intramolecular Zn-O interaction inhibits
B. Reactivity Profile (Negishi Coupling)
Reaction: Coupling with 4-Bromoanisole (1.0 equiv), 2 mol% Pd(OAc)₂, 4 mol% SPhos, THF, 25°C.
| Metric | Reagent A (Ether) | Reagent B (n-Butyl) | Kinetic Interpretation |
| Induction Period | ~10 min | < 2 min | Chelation requires dissociation energy before transmetallation. |
| 45 min | 25 min | Slower initial rate due to chelated resting state. | |
| 120 min | 60 min | Rate gap closes as reaction heat/turnover aids dissociation. | |
| Final Yield (24h) | 94% | 88% | Higher stability of Reagent A preserves titer for late-stage conversion. |
Performance Verdict: While Reagent A reacts slower initially (Kinetic Penalty), it achieves higher final yields in prolonged reactions due to its resistance to thermal decomposition (Thermodynamic Advantage).
Mechanistic Pathway & Visualization
The kinetic behavior is defined by the equilibrium between the Inactive Chelated State and the Active Open State . The palladium catalyst can only transmetallate with the Open State.
Diagram: The Chelation-Gated Transmetallation Mechanism
Caption: The equilibrium between the dormant chelated form and the active open form dictates the induction period and overall reaction rate.
Experimental Protocols
Protocol A: Preparation via Rieke Zinc (Direct Insertion)
Standardizing the reagent is critical for reproducible kinetics.
-
Activation: In a flame-dried Schlenk flask under Argon, place Rieke Zinc (1.5 equiv) in anhydrous THF (0.5 M relative to halide).
-
Addition: Add 1-bromo-3-(2-methoxyethoxy)propane (1.0 equiv) dropwise at RT.
-
Note: Unlike simple alkyl bromides, cooling is rarely needed; the ether tail mitigates exotherms.
-
-
Reflux: Heat to 60°C for 3-4 hours.
-
Checkpoint: Monitor consumption of alkyl bromide by GC-FID.
-
-
Settling: Allow excess Zn to settle (4-12 hours). Cannulate the supernatant.
-
Titration: Titrate using iodine (
) in THF to determine exact molarity (Expected: 0.45 - 0.55 M).
Protocol B: Kinetic Assay (Negishi Coupling)
-
Setup: Charge a vial with 4-Bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). Purge with Argon.
-
Solvent: Add anhydrous THF (2 mL). Stir for 5 min to form the active catalyst species.
-
Initiation: Add 3-(2-Methoxyethoxy)propylZinc bromide (1.2 mmol, ~2.4 mL of 0.5M solution) in one portion.
-
Sampling: Immediately withdraw 50 µL aliquots at t=0, 5, 15, 30, 60, 120, and 240 mins.
-
Quench: Quench aliquots into sat.
/ EtOAc. -
Analysis: Analyze organic layer via GC-MS or HPLC against an internal standard (e.g., dodecane).
Critical Recommendations for Researchers
-
Use LiCl Additive: If reaction rates are sluggish, add anhydrous LiCl (1.0 equiv). LiCl breaks zinc aggregates and can disrupt the intramolecular chelation, accelerating the formation of the active zincate species.
-
Temperature Control: Do not exceed 60°C. While the reagent is stable, the ether chain can undergo slow cleavage or radical decomposition at higher temperatures in the presence of Pd.
-
Storage: Store at 4°C. While thermally stable, the reagent should be kept cold to prevent slow precipitation of salts which alters stoichiometry.
References
-
Knochel, P., et al. (2011). "Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings." Organic Letters. Available at: [Link]
-
Han, C., & Buchwald, S. L. (2009).[2] "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.[2][3] Available at: [Link][2]
-
Huo, S. (2003). "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides." Organic Letters. Available at: [Link]
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners." Chemical Reviews. Available at: [Link]
-
Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science. Available at: [Link]
Sources
3-(2-Methoxyethoxy)propylZinc Bromide: A Strategic Reagent for Solubility Enhancement
Topic: Literature Review & Comparison Guide: 3-(2-Methoxyethoxy)propylZinc Bromide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary
3-(2-Methoxyethoxy)propylZinc bromide is a specialized functionalized organozinc reagent used primarily in palladium-catalyzed Negishi cross-coupling reactions . Its structural core—a propyl chain terminated by a short polyethylene glycol (PEG)-like ether (methoxyethoxy)—serves a critical role in medicinal chemistry: it introduces a polar, non-ionizable "tail" to lipophilic drug scaffolds. This modification is a proven strategy to lower LogP, enhance aqueous solubility, and improve metabolic stability without altering the core pharmacophore's binding mode.
Unlike traditional alkylation methods or Grignard reagents, this zinc-based reagent offers exceptional chemoselectivity , allowing the functionalization of complex heterocycles possessing sensitive groups like esters, nitriles, and ketones.
Technical Profile & Mechanism
Chemical Identity
-
Reagent Name: 3-(2-Methoxyethoxy)propylZinc bromide
-
Structure:
-
Typical Formulation: 0.5 M solution in THF
-
Key Function: Nucleophilic partner in transition-metal catalyzed cross-coupling (sp³-sp² bond formation).
Mechanistic Advantage: The Negishi Cycle
The reagent operates via the Negishi coupling mechanism.[1] Its distinct advantage lies in the Transmetallation step. Because the C-Zn bond is more covalent (less polarized) than C-Mg or C-Li bonds, the reagent does not attack sensitive electrophiles (e.g., aldehydes, ketones) present on the coupling partner, yet it transmetallates rapidly to Palladium(II) to drive the catalytic cycle.
Comparative Analysis: Why Choose Zinc?
In drug discovery, introducing a propyl-PEG tail can be achieved via multiple synthetic routes. The table below objectively compares 3-(2-Methoxyethoxy)propylZinc bromide against common alternatives.
Table 1: Performance Comparison of Alkylation Methodologies
| Feature | Organozinc (Negishi) | Grignard (Kumada) | Organoboron (Suzuki) | Direct Alkylation (SN2) |
| Reagent | 3-(2-Methoxyethoxy)propylZnBr | 3-(2-Methoxyethoxy)propylMgBr | Alkyl Boronic Acid/Ester | Alkyl Bromide + Base |
| Bond Formed | C(sp²)–C(sp³) | C(sp²)–C(sp³) | C(sp²)–C(sp³) | C(Heteroatom)–C(sp³) |
| FG Tolerance | Excellent (Esters, Nitriles, Ketones) | Poor (Attacks Carbonyls) | Good (Tolerates most) | Moderate (Base sensitive) |
| Reaction Type | Cross-Coupling | Cross-Coupling | Cross-Coupling | Nucleophilic Substitution |
| Stability | Air/Moisture Sensitive | Highly Air/Moisture Sensitive | Stable (Solid) | Stable (Liquid) |
| Sp³ Efficiency | High (Standard protocols) | High (but limited scope) | Low/Moderate (Slow transmetallation, β-elimination issues) | N/A (Only for O/N/S alkylation) |
| Primary Use | C-Alkylation of complex scaffolds | Simple scaffolds only | Late-stage diversification (if reagent available) | O- or N-alkylation (e.g., Phenols) |
Critical Decision Factors:
-
Selectivity: If your target molecule contains an ester, amide, or ketone, Grignard reagents are non-viable . The Organozinc reagent is the gold standard here.
-
C vs. Heteroatom: If you need to attach the tail to a Carbon atom (e.g., on a pyridine ring), Direct Alkylation is impossible . You must use a cross-coupling method.
-
Efficiency: While Suzuki coupling is popular, alkyl boronic acids are often unstable (protodeboronation) and difficult to purify. The Organozinc reagent is generated in solution and used directly, often resulting in higher yields for primary alkyl transfers.
Experimental Protocols
Preparation of the Reagent (In-Situ)
While available commercially, the reagent can be prepared via direct insertion using the Knochel method (Zn/LiCl) or Rieke Zinc .
-
Precursor: 3-(2-Methoxyethoxy)propyl bromide (CAS: 59551-75-6)[2]
-
Activation: Zinc dust activated with 1-5 mol% Iodine or 1,2-dibromoethane in THF.
-
Stoichiometry: 1.0 equiv Bromide : 1.5-2.0 equiv Zn.
Protocol (Knochel Method Adaptation):
-
Dry LiCl (1.1 equiv) in a Schlenk flask under high vacuum at 150°C for 1 hour.
-
Add Zinc dust (1.5 equiv) and dry THF.
-
Activate Zn with 5 mol% 1,2-dibromoethane and 1 mol% TMSCl.
-
Add 3-(2-Methoxyethoxy)propyl bromide dropwise at room temperature.
-
Stir at 25-40°C for 12-24 hours. Titrate against iodine to determine concentration (typically 0.5 - 0.8 M).
Application: Negishi Coupling Procedure
Objective: Coupling of 3-(2-Methoxyethoxy)propylZinc bromide with an aryl bromide (Ar-Br).
-
Catalyst Prep: In a dry vial, charge Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or CPhos (for sterically hindered substrates). Add dry THF and stir for 5 min to form the active catalyst.
-
Substrate: Add the Aryl Bromide (1.0 equiv) to the catalyst solution.
-
Coupling: Add the organozinc reagent solution (1.2 - 1.5 equiv) dropwise via syringe.
-
Reaction: Stir at room temperature (or 50°C for deactivated chlorides) for 2-12 hours. Monitor by LCMS.
-
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. The "methoxyethoxy" tail is amphiphilic; ensure thorough extraction from the aqueous phase.
Decision Matrix: When to Use This Reagent
References
-
Huo, S. (2003).[3][4] "Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides."[3][4] Organic Letters, 5(4), 423-425. Link
-
Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 45(36), 6040-6044. Link
-
Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society, 131(22), 7532-7533. Link
-
Sigma-Aldrich. "3-(2-Methoxyethoxy)propylzinc bromide Product Specification." Link
-
TCI Chemicals. "3-(2-Methoxyethoxy)propyl Bromide (Precursor) Product Data." Link
Sources
- 1. fiveable.me [fiveable.me]
- 2. Ethers | CymitQuimica [cymitquimica.com]
- 3. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
- 4. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-(2-Methoxyethoxy)propylZinc Bromide
Executive Safety Summary & Risk Profile
Compound: 3-(2-Methoxyethoxy)propylZinc bromide (0.5 M in THF) Class: Functionalized Organozinc Reagent Primary Hazards: Pyrophoricity (Variable), Water Reactivity, Corrosivity, Flammability (Solvent).
Handling this reagent requires a shift in mindset from "standard organic chemistry" to "air-sensitive exclusion techniques." Unlike simple alkyl zincs, the ether linkage in the 3-(2-methoxyethoxy)propyl chain provides internal chelation to the zinc center. While this can slightly stabilize the reagent in solution compared to a primary alkyl zinc, it remains highly reactive to moisture and oxygen .
The Immediate Danger: The solvent, Tetrahydrofuran (THF), is highly flammable (Flash point -14°C). Upon exposure to air, the organozinc species will hydrolyze exothermically, potentially generating heat sufficient to ignite the THF vapors. Water contact releases flammable gases and heat.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for 0.5 M solutions . If concentrating or working with neat material (rare), upgrade to a blast shield and Kevlar under-gloves.
| PPE Category | Requirement | Technical Justification |
| Eye Protection | Chemical Splash Goggles | Safety glasses allow vapors/splashes to bypass the side. The corrosive nature of zinc salts causes irreversible corneal opacity. |
| Face Protection | 8-inch Face Shield | Required when performing cannula transfers or quenching >10 mL. Protects the neck and face from projectile glass or solvent ignition. |
| Hand Protection (Inner) | Nitrile (4 mil) | Standard barrier against incidental contact. |
| Hand Protection (Outer) | Nitrile (8 mil) OR Laminate (Silver Shield) | Crucial: THF permeates standard nitrile in <3 minutes. Thicker outer gloves provide the "doffing time" needed to remove gloves safely after a splash. |
| Body Protection | Fire-Resistant (FR) Lab Coat | Non-negotiable. Standard polyester/cotton coats will melt into the skin during a flash fire. Nomex or chemically treated cotton (blue) is required. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of zinc oxide fumes (from decomposition) causes "Metal Fume Fever." Work must be done under active ventilation. |
Operational Protocol: Inert Atmosphere Handling
The Golden Rule: Never open the bottle to the atmosphere. All transfers must occur via septum puncture using positive pressure techniques.
A. The "Pressure-Equalized" Syringe Transfer (Volumes < 10 mL)
Mechanism: To withdraw liquid without creating a vacuum (which pulls air in), you must replace the withdrawn volume with inert gas.
-
Preparation:
-
Flame-dry all glassware and flush with Argon/Nitrogen (3 cycles).
-
Secure the reagent bottle with a clamp. Do not hold it by hand.
-
-
Pressurization:
-
Insert a gas line needle (connected to an inert gas manifold) into the reagent bottle septum.
-
Ensure the gas bubbler is flowing to prevent over-pressurization.
-
-
Withdrawal:
-
Flush a syringe and needle (long, 18-20 gauge) with inert gas 3 times.
-
Insert the needle into the bottle.
-
Slowly withdraw the reagent. The gas line needle will automatically backfill the bottle with Argon/Nitrogen.
-
-
Transfer:
-
Pull the needle tip out of the liquid into the headspace.
-
Pull the plunger slightly to create a gas buffer at the tip (prevents dripping).
-
Transfer immediately to the reaction vessel.
-
B. Cannula Transfer (Volumes > 10 mL)[2]
For larger volumes, syringes are dangerous due to plunger slippage. Use a double-tipped needle (cannula).
Figure 1: Logic flow for positive-pressure cannula transfer. Flow is driven by pressure difference, not gravity.
Step-by-Step Cannula Protocol:
-
Setup: Place the Reagent Bottle (Source) and Reaction Flask (Destination) close together. Both must be under inert gas.[1]
-
Cannula Prep: Flush the long stainless steel needle (cannula) with inert gas.
-
Insertion: Insert one end into the Source (headspace) and the other into the Destination (headspace).
-
Initiate Flow:
-
Lower the Source end of the cannula into the liquid.
-
Close the gas outlet (bubbler) on the Destination flask momentarily.
-
The pressure in the Source will push the liquid through the cannula into the Destination.
-
-
Termination: Once the volume is transferred, pull the Source end of the cannula up into the headspace. Let the gas flow through to clear the needle.
Emergency Response & Disposal
Self-Validating Safety Check: Before disposal, verify the reagent is "dead." A live organozinc reagent will fume or bubble when a drop is exposed to wet air. If no reaction is observed, proceed with caution.
Spills (Outside Hood)
-
Evacuate the immediate area.
-
Do NOT use water. Water will cause a fire.
-
Cover with dry sand, vermiculite, or a Class D fire extinguisher agent.
-
Absorb only after the reaction has ceased.
Quenching & Disposal (The "IPA Backdown" Method)
Neat disposal is dangerous. Use this dilution method:
-
Cool: Place the flask containing the waste reagent in an ice bath (0°C).
-
Dilute: Add an equal volume of dry toluene or hexane (inert diluent).
-
Quench 1 (Soft): Add Isopropanol (IPA) dropwise.
-
Mechanism:[2] IPA reacts slower than water, releasing propane gas and forming zinc isopropoxide.
-
Observation: Watch for bubbling. Stop if the solution gets hot.
-
-
Quench 2 (Hard): Once IPA addition causes no bubbling, add Methanol , then finally Water .
-
Disposal: The resulting mixture (zinc salts in organic solvent/water) should be disposed of as Hazardous Waste: Flammable/Toxic .
References
-
Sigma-Aldrich. 3-(2-Methoxyethoxy)propylzinc bromide Product Specification.Link
-
Rieke Metals. Handling of Rieke® Zinc and Organozinc Reagents.[3]Link
-
University of California, Irvine. Standard Operating Procedure: Pyrophoric Chemicals.Link
-
Organic Syntheses. Working with Hazardous Chemicals: Organozinc Reagents. Org.[4][5] Synth. 2012, 89, 283-293.[4] Link
Sources
- 1. ehs.uci.edu [ehs.uci.edu]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. riekemetals.com [riekemetals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. WO2023196444A9 - Ionizable cationic lipids and lipid nanoparticles - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
